6-Hydroxybentazon
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-2,2-dioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-6(2)12-10(14)8-5-7(13)3-4-9(8)11-17(12,15)16/h3-6,11,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKWIOBXPPFARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C=CC(=C2)O)NS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866809 | |
| Record name | 6-Hydroxy-3-(propan-2-yl)-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60374-42-7 | |
| Record name | 6-Hydroxybentazon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60374-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxybentazon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060374427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-3-(propan-2-yl)-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-2,1,3-Benzothiadiazin-4(3H)-one, 6-hydroxy-3-(1-methylethyl)-, 2,2-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Hydroxybentazon chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic pathways of 6-Hydroxybentazon. The information is intended to support research, scientific analysis, and drug development activities related to this compound.
Chemical Structure and Properties
This compound is a metabolite of the herbicide Bentazon.[1] Its chemical structure is characterized by a benzothiadiazinone dioxide core with a hydroxyl group at the 6th position of the benzene ring and an isopropyl group attached to the nitrogen at the 3rd position.
Chemical Structure:
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-hydroxy-3-(1-methylethyl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide | PubChem |
| CAS Number | 60374-42-7 | United States Biological[1] |
| Molecular Formula | C₁₀H₁₂N₂O₄S | United States Biological[1] |
| Molecular Weight | 256.28 g/mol | United States Biological[1] |
| Melting Point | 169-171 °C | MyBioSource[2] |
| Boiling Point | 477.6 °C at 760 mmHg | Guidechem[3] |
| Physical Description | Yellow Solid | United States Biological[1] |
| SMILES | CC(C)N1C(=O)C2=C(NS1(=O)=O)C=C(C=C2)O |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | Soluble | MyBioSource[2] |
| Methanol | Soluble | MyBioSource[2] |
Metabolic Pathway of Bentazon to this compound
Bentazon is metabolized in plants and soil primarily through hydroxylation of the aromatic ring, leading to the formation of this compound and 8-Hydroxybentazon.[4] This metabolic transformation is a key detoxification pathway. In some organisms, this hydroxylation is catalyzed by cytochrome P450 monooxygenases. The resulting hydroxylated metabolites can be further conjugated with glucose.
Experimental Protocols
Analysis of this compound in Soil Samples by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for the analysis of Bentazon and its metabolites in soil.[4]
1. Sample Preparation:
-
Extraction:
-
Weigh 50 g of soil into a centrifuge tube.
-
Add 100 mL of a mixture of acetonitrile and water (80:20, v/v).
-
Shake vigorously for 1 hour.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction of the soil pellet with another 50 mL of the acetonitrile/water mixture.
-
Combine the supernatants.
-
-
Clean-up (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the combined supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
-
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 20% acetonitrile, increasing to 80% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector at 220 nm.
3. Quantification:
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Inject the standards to create a calibration curve.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Signaling Pathways and Mechanism of Action
As a metabolite of Bentazon, the primary mechanism of action of the parent compound is relevant. Bentazon is a post-emergence herbicide that acts by inhibiting photosynthesis at photosystem II (PSII) in susceptible plants. It binds to the D1 protein of the PSII complex, blocking electron transport and leading to the production of reactive oxygen species, which cause lipid peroxidation and ultimately cell death. While this compound is a product of detoxification, its own biological activity and potential signaling pathway interactions are areas for further research.
References
A Technical Guide to the Formation of 6-Hydroxybentazon: Metabolic Pathways and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis pathways and mechanisms leading to the formation of 6-hydroxybentazon. Contrary to a conventional chemical synthesis, this compound is primarily known as a phase I metabolite of the herbicide bentazon. Its formation occurs through biological processes, specifically enzymatic hydroxylation in plants and microbial degradation. This document details these metabolic routes, presenting quantitative data, experimental protocols, and pathway visualizations to support research and development activities.
Overview of this compound Formation
This compound is a hydroxylated derivative of bentazon, a selective post-emergence herbicide. The introduction of a hydroxyl group at the 6-position of the aromatic ring is a key step in the detoxification and metabolism of bentazon in various organisms. The primary documented pathways for its formation are:
-
Plant-Mediated Metabolism: The enzymatic machinery within certain plant species, such as corn, metabolizes bentazon to this compound. This process is a detoxification mechanism that confers tolerance to the herbicide.
-
Microbial Degradation: Soil microorganisms, particularly certain fungal species, are capable of degrading bentazon, with this compound being one of the identified metabolites.
No significant direct chemical synthesis pathways for this compound are reported in publicly available scientific literature, suggesting that its production is likely achieved through biological conversion or proprietary chemical methods.
Plant-Mediated Synthesis Pathway: Cytochrome P450 Hydroxylation
The most well-characterized pathway for the formation of this compound occurs in plants, mediated by the cytochrome P450 enzyme system.
Mechanism of Action
In corn shoots, the aryl hydroxylation of bentazon to this compound is catalyzed by a specific cytochrome P450 monooxygenase[1]. This enzyme introduces an oxygen atom onto the benzene ring of the bentazon molecule at the 6-position. The reaction requires NADPH as a cofactor to provide the necessary reducing equivalents. The overall transformation can be summarized as:
Bentazon + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺
The formation of this compound is significantly inhibited by typical cytochrome P450 inhibitors, providing strong evidence for this enzymatic pathway[1].
Quantitative Data: Inhibition of this compound Formation
The following table summarizes the effect of various inhibitors on the in vitro formation of this compound by microsomes from naphthalic anhydride-treated corn shoots.
| Inhibitor | Concentration | Inhibition of this compound Formation (%) | Reference |
| Carbon Monoxide | - | Strong Inhibition | [1] |
| Nitrogen | - | Strong Inhibition | [1] |
| Tetcyclacis | 10 µM | Strong Inhibition | [1] |
Signaling and Experimental Workflow
The following diagrams illustrate the enzymatic pathway and a general experimental workflow for its investigation.
Experimental Protocol: In Vitro Hydroxylation of Bentazon
This protocol is adapted from the methodology for isolating microsomes and assaying for bentazon hydroxylation.
1. Microsome Isolation:
-
Germinate corn seeds pre-treated with naphthalic anhydride in the dark for 6 days.
-
Harvest the etiolated shoots and homogenize them in a chilled buffer (e.g., 100 mM phosphate buffer, pH 7.4) containing antioxidants and protease inhibitors.
-
Filter the homogenate and perform a series of differential centrifugations to pellet and wash the microsomal fraction.
-
Resuspend the final microsomal pellet in a suitable buffer and determine the protein concentration.
2. Enzyme Assay:
-
Prepare a reaction mixture containing the microsomal fraction, bentazon, and buffer in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C with gentle agitation.
-
Initiate the reaction by adding NADPH to a final concentration of approximately 1 mM.
-
Incubate for a defined period (e.g., up to 60 minutes) at 37°C.
-
Terminate the reaction by adding a cold organic solvent (e.g., ethyl acetate).
3. Metabolite Extraction and Analysis:
-
Vortex the terminated reaction mixture and centrifuge to separate the organic and aqueous phases.
-
Collect the organic supernatant containing the metabolites.
-
Evaporate the solvent and reconstitute the residue in a mobile phase suitable for HPLC analysis.
-
Analyze the sample using a reverse-phase HPLC system coupled with a mass spectrometer (LC-MS/MS) to identify and quantify this compound.
Fungal Degradation Pathway
Certain soil fungi have been shown to metabolize bentazon, leading to the formation of this compound, among other products.
Mechanism of Action
Fungi such as Rhizopus stolonifer can degrade bentazon. In a study, this fungus was found to produce anthranilic acid as the major degradation product, with trace amounts of this compound and 8-hydroxybentazon also being formed[2]. The enzymatic systems in these fungi responsible for this transformation are likely peroxidases or other oxidoreductases.
Quantitative Data: Fungal Metabolism of Bentazon
The following table presents data on the degradation of bentazon by Rhizopus stolonifer.
| Microorganism | Incubation Time | Major Product | Minor Products | Reference |
| Rhizopus stolonifer | 14 days | Anthranilic acid (4.6 - 31.6%) | This compound (trace), 8-hydroxybentazon (trace) | [2] |
Fungal Degradation Pathway Diagram
References
An In-depth Technical Guide on the Environmental Fate and Degradation of 6-Hydroxybentazon
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxybentazon is a principal transformation product of the widely used post-emergence herbicide, bentazon. Understanding the environmental fate and degradation of this metabolite is crucial for a comprehensive assessment of the environmental impact of bentazon application. This technical guide provides a detailed overview of the formation, degradation pathways, and environmental behavior of this compound, supported by available quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in related fields.
Formation of this compound
This compound is primarily formed through the microbial metabolism of its parent compound, bentazon, in soil and aquatic environments. Several studies have identified it as a major, albeit often transient, metabolite.
Under submerged soil conditions, the formation of this compound has been observed as a major degradation product of bentazon. In one study, after a six-month incubation of bentazon (200 ppm) in a silty loam soil under submerged conditions, this compound was formed at a concentration of 1.27% of the applied bentazon[1]. Trace amounts were also detected after a two-month incubation with a higher initial bentazon concentration (500 ppm)[1].
Certain soil fungi have been identified as key contributors to the hydroxylation of bentazon to form this compound[2]. This transformation is a critical first step in the degradation cascade of bentazon in the environment.
Environmental Degradation Pathways
The environmental persistence of this compound is influenced by a combination of biotic and abiotic degradation processes, including microbial degradation and photodegradation.
Microbial Degradation
While this compound is a product of microbial activity, it is also subject to further microbial degradation. Studies on the parent compound, bentazon, indicate that its hydroxylated metabolites, including this compound, are typically unstable and are rapidly bound to soil organic matter, such as humin and fulvic acids, or are further metabolized[1][2]. This rapid binding and subsequent degradation contribute to the low detection rates of free this compound in environmental samples. The initial hydroxylation step to form this compound is often considered the rate-limiting step in the overall degradation of bentazon[3].
Photodegradation
Photodegradation is another significant pathway for the dissipation of bentazon and its metabolites in the environment, particularly in aqueous systems and on soil surfaces. While direct quantitative data on the photodegradation of this compound is limited, studies on bentazon indicate that it can undergo photolysis to form hydroxylated products, including this compound[4][5]. The process involves both direct photolysis, where the molecule absorbs light and undergoes transformation, and indirect photolysis, which is mediated by photosensitizing agents present in the environment[4][5].
The following diagram illustrates the primary degradation pathway from bentazon to this compound and its subsequent fate.
References
6-Hydroxybentazon Metabolic Pathway in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bentazon is a selective post-emergence herbicide used to control broadleaf weeds in various crops. Its selectivity is primarily attributed to the ability of tolerant plants to rapidly metabolize the active compound into non-toxic forms. The primary metabolic pathway involves the hydroxylation of bentazon to 6-hydroxybentazon, followed by conjugation with glucose. This guide provides an in-depth technical overview of this metabolic pathway, including quantitative data on metabolite formation, detailed experimental protocols for its study, and a visual representation of the pathway.
Core Metabolic Pathway
The detoxification of bentazon in tolerant plant species is a two-step process:
-
Phase I: Hydroxylation: Bentazon is first hydroxylated at the 6-position of its aromatic ring to form this compound. This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs), a superfamily of enzymes involved in the metabolism of various endogenous and xenobiotic compounds. In maize, enzymes from the CYP81A family, such as CYP81A2 and CYP81A9, have been identified as key players in this hydroxylation step.[1][2] Some studies have also reported the formation of 8-hydroxybentazon as a minor metabolite.
-
Phase II: Glycosylation: The newly formed hydroxyl group on this compound serves as an attachment point for a glucose molecule. This conjugation reaction is catalyzed by UDP-glucosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to the hydroxyl group, forming this compound-O-glucoside. This glycosylation step increases the water solubility of the metabolite, facilitating its sequestration into the vacuole or cell wall, effectively detoxifying the herbicide.
Quantitative Data
The following tables summarize the available quantitative data on the this compound metabolic pathway.
Table 1: Bentazon Metabolism Rates in Different Plant Species
| Plant Species | Genotype | Bentazon Metabolized (%) | Time After Treatment (h) | Reference |
| Soybean (Glycine max) | Tolerant ('Hill', 'Clark 63') | 80 - 90 | 24 | [3] |
| Soybean (Glycine max) | Susceptible ('L78–3263', 'Hurrelbrink') | 10 - 15 | 24 | [3] |
Table 2: Enzyme Kinetic Parameters for Bentazon Hydroxylation
Table 3: Metabolite Concentrations in Plant Tissues
Specific concentrations of this compound and this compound-O-glucoside in various plant tissues are not consistently reported in the literature. The rate of metabolism and subsequent conjugation can be influenced by factors such as plant species, age, and environmental conditions.
Experimental Protocols
This section provides detailed methodologies for studying the this compound metabolic pathway in plants.
Protocol 1: Plant Treatment and Sample Collection
-
Plant Growth: Grow plants (e.g., maize, soybean) in a controlled environment (growth chamber or greenhouse) to the desired growth stage (e.g., V3-V4 stage for maize).
-
Herbicide Application: Prepare a solution of bentazon at the desired concentration (e.g., 720 g ha⁻¹ or 1440 g ha⁻¹). Apply the solution to the leaves of the plants using a laboratory sprayer to ensure uniform coverage. Include a control group of plants sprayed only with the solvent (e.g., water with a surfactant).
-
Sample Collection: At specific time points after treatment (e.g., 6, 12, 24, 48 hours), harvest the treated leaf tissue. Immediately freeze the samples in liquid nitrogen and store them at -80°C until further analysis.
Protocol 2: Extraction of Bentazon and its Metabolites
This protocol is adapted from a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Homogenization: Weigh 5 g of frozen, ground plant tissue into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile and homogenize for 1 minute using a high-speed homogenizer.
-
Salting Out: Add the QuEChERS salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate) to the tube. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tubes at 4000 rpm for 5 minutes.
-
Cleanup (Dispersive Solid-Phase Extraction): Transfer the acetonitrile supernatant to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Final Extract: The resulting supernatant contains the extracted bentazon and its metabolites. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol/water) for HPLC analysis.
Protocol 3: Microsomal Protein Extraction from Maize Shoots
-
Plant Material: Use etiolated maize shoots grown in the dark for 6-7 days.
-
Homogenization: Harvest the shoots and homogenize them in a cold extraction buffer (e.g., 0.1 M Tris-HCl pH 7.5, 0.5 M sucrose, 1 mM EDTA, and 20 mM β-mercaptoethanol) using a pre-chilled mortar and pestle or a blender.
-
Filtration and Centrifugation: Filter the homogenate through layers of cheesecloth. Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and mitochondria.
-
Microsome Pelleting: Carefully transfer the supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomal fraction.
-
Resuspension: Discard the supernatant and resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing 20% glycerol).
-
Protein Quantification: Determine the protein concentration of the microsomal fraction using a standard method like the Bradford assay. Store the microsomes at -80°C.
Protocol 4: In Vitro Bentazon 6-Hydroxylase Assay
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Microsomal protein (e.g., 0.5 - 1.0 mg)
-
NADPH generating system (e.g., 1 mM NADP⁺, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase)
-
Bentazon (substrate) at various concentrations
-
Potassium phosphate buffer (pH 7.5) to a final volume.
-
-
Incubation: Pre-incubate the reaction mixture at a specific temperature (e.g., 30°C) for 5 minutes. Start the reaction by adding the NADPH generating system.
-
Termination: After a set incubation time (e.g., 30-60 minutes), stop the reaction by adding a quenching solvent (e.g., acetonitrile or methanol).
-
Analysis: Centrifuge to pellet the protein. Analyze the supernatant for the formation of this compound using HPLC or HPLC-MS/MS.
Protocol 5: UDP-Glucosyltransferase (UGT) Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Plant protein extract (containing UGTs) or a purified UGT enzyme.
-
This compound (acceptor substrate).
-
UDP-glucose (sugar donor).
-
Buffer (e.g., Tris-HCl pH 7.5).
-
MgCl₂.
-
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 37°C) for a specific time.
-
Termination: Stop the reaction by adding a solvent like methanol.
-
Analysis: Analyze the reaction mixture for the formation of this compound-O-glucoside using HPLC or HPLC-MS/MS.
Protocol 6: HPLC Analysis of Bentazon and Metabolites
-
Chromatographic System: Use a high-performance liquid chromatograph equipped with a UV or mass spectrometer detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Monitor the elution of bentazon, this compound, and this compound-O-glucoside at their respective retention times. Quantify the compounds by comparing their peak areas to those of known standards.
Signaling Pathways and Workflows
Caption: Metabolic pathway of bentazon in tolerant plants.
Caption: General workflow for analyzing bentazon metabolism in plants.
References
6-Hydroxybentazon toxicological profile and data
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxybentazon is a primary phase I metabolite of the widely used herbicide Bentazone. While toxicological data for Bentazone is extensive, specific data for this compound is limited. Regulatory bodies and scientific literature generally conclude that this compound is less acutely toxic than its parent compound. This technical guide provides a comprehensive overview of the available toxicological data for this compound, supplemented with data from its parent compound, Bentazone, to provide a thorough understanding of its potential effects. This document includes summaries of quantitative data, detailed experimental protocols for key toxicological assays, and visualizations of relevant experimental workflows.
Chemical Identity
| Property | Value |
| Chemical Name | 6-hydroxy-3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide |
| Synonyms | 6-Hydroxybentazone, 6-OH-bentazone |
| CAS Number | 60374-42-7[1][2] |
| Molecular Formula | C10H12N2O4S[1][2] |
| Molecular Weight | 256.28 g/mol [1][2] |
| Chemical Structure |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Limited specific ADME data is available for this compound. The majority of the information is derived from studies on the parent compound, Bentazone.
Following oral administration in rats, Bentazone is rapidly and almost completely absorbed. It is widely distributed in the body but does not tend to accumulate in tissues. Metabolism of Bentazone is limited, with the parent compound being the major substance excreted in the urine. This compound has been identified as a minor metabolite, accounting for a small percentage of the administered dose in urine.[3]
Table 1: Summary of ADME Properties of Bentazone
| Parameter | Species | Route | Observations | Reference |
| Absorption | Rat | Oral | Rapid and extensive | [4] |
| Distribution | Rat | Oral | Widely distributed, no significant accumulation | [4] |
| Metabolism | Rat | Oral | Limited metabolism. This compound is a minor metabolite. | [3] |
| Excretion | Rat | Oral | Primarily via urine as unchanged Bentazone. | [3] |
Experimental Protocol: Animal ADME Study (General)
A generalized protocol for an animal ADME study, often following OECD Test Guideline 417, is as follows:
-
Test Animals: Typically, Sprague-Dawley rats are used. Animals are housed in metabolism cages to allow for the separate collection of urine and feces.
-
Dosing: A single dose of the 14C-radiolabeled test substance is administered orally via gavage. A low dose (to study metabolism at non-toxic levels) and a high dose (to assess potential saturation of metabolic pathways) are typically used.
-
Sample Collection: Urine and feces are collected at regular intervals (e.g., 0-6, 6-24, 24-48, 48-72, and 72-96 hours) post-dosing. Blood samples are also taken at various time points to determine the concentration of the substance and its metabolites in plasma.
-
Analysis: The total radioactivity in urine, feces, and tissues is determined by liquid scintillation counting. Metabolite profiling in urine and plasma is conducted using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector and Mass Spectrometry (MS) for identification.
Toxicological Data
While specific quantitative toxicity data for this compound is scarce, regulatory agencies like the California Department of Pesticide Regulation consider its toxicity to be equivalent to that of Bentazone for the purposes of risk assessment.[5] The general consensus in toxicological literature is that this compound is less acutely toxic than its parent compound, Bentazone.[3][4]
Acute Toxicity
No specific LD50 or LC50 values for this compound have been identified in the public domain. The acute toxicity of Bentazone is considered to be low to moderate.
Table 2: Acute Toxicity of Bentazone
| Test | Species | Route | LD50/LC50 | Reference |
| Oral LD50 | Rat | Oral | > 850 mg/kg bw | [4] |
| Dermal LD50 | Rat | Dermal | > 5000 mg/kg bw | [4] |
| Inhalation LC50 | Rat | Inhalation | > 5.1 mg/L (4-hour) | [4] |
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
-
Test Animals: A small number of female rats are typically used sequentially.
-
Dosing: A single oral dose of the test substance is administered. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days. Body weight is recorded at the start and end of the observation period.
-
LD50 Calculation: The LD50 is calculated using a maximum likelihood method based on the pattern of survival and mortality at the different dose levels.
Genotoxicity
Available information suggests that this compound is not mutagenic in bacterial reverse mutation assays (Ames test).[4] A comprehensive genotoxicity assessment would typically include an in vitro test for chromosomal aberrations and an in vivo micronucleus assay.
Table 3: Genotoxicity Profile of Bentazone
| Assay | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | With and without S9 | Negative | [4] |
| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without S9 | Negative | |
| In vivo Micronucleus | Mouse bone marrow | N/A | Negative | [6] |
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
-
Tester Strains: A set of Salmonella typhimurium and Escherichia coli strains with pre-existing mutations are used.
-
Exposure: The tester strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 fraction from rat liver).
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid the bacteria need to grow.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
Reproductive and Developmental Toxicity
No specific reproductive or developmental toxicity studies on this compound were identified. Studies on Bentazone have not shown evidence of teratogenicity or significant effects on reproduction at doses that were not maternally toxic.
Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421)
-
Test Animals: Male and female rats are used.
-
Dosing: The test substance is administered to males for a period before mating and to females throughout mating, gestation, and lactation.
-
Mating: Animals are paired for mating.
-
Observations: Parental animals are observed for clinical signs of toxicity, effects on mating performance, fertility, gestation length, and parturition. Offspring are examined for viability, growth, and any developmental abnormalities.
-
Endpoint Evaluation: Key endpoints include fertility index, gestation index, viability index, and pup weights.
Signaling Pathways
There is no specific information available in the scientific literature regarding the signaling pathways affected by this compound. The primary mode of action for the parent compound, Bentazone, is the inhibition of photosynthesis in plants. In mammals, the toxicological effects observed at high doses are generally not linked to a specific, well-defined signaling pathway disruption but rather to more general systemic toxicity.
Conclusion
The available data on this compound, a metabolite of the herbicide Bentazone, is limited. It is generally considered to be less acutely toxic than its parent compound. While it has been reported as non-genotoxic in bacterial assays, a comprehensive toxicological profile is lacking. For regulatory purposes, its toxicity is often considered equivalent to that of Bentazone. Further research is needed to fully characterize the toxicological properties of this compound, including its potential effects on reproduction and development, and to elucidate any specific signaling pathways it may affect. Researchers and professionals in drug development should exercise caution and consider the toxicological profile of the parent compound, Bentazone, when evaluating the potential risks associated with this compound.
References
An In-Depth Technical Guide to 6-Hydroxybentazon: Discovery, Identification, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-hydroxybentazon, a principal metabolite of the widely used herbicide bentazon. It covers the historical context of its discovery, the scientific journey of its identification, and detailed methodologies for its analysis. This document is intended to be a valuable resource for researchers in environmental science, agricultural science, and toxicology, as well as for professionals involved in drug and herbicide development. It includes detailed experimental protocols, quantitative data summaries, and visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of this significant compound.
Introduction
This compound is a primary phase I metabolite of bentazon, a selective post-emergence herbicide used to control broadleaf weeds in various crops such as soybeans, rice, corn, and peanuts. The detoxification of bentazon in tolerant plant species occurs rapidly through hydroxylation, primarily at the 6- and 8-positions of the aromatic ring, followed by conjugation with glucose. This metabolic conversion is a critical factor in the herbicide's selectivity. Understanding the discovery, properties, and analytical methods for this compound is essential for assessing the environmental fate of bentazon, ensuring food safety, and developing new, more effective herbicides.
Discovery and History of Identification
Initial studies on bentazon's mode of action and selectivity in the 1970s and 1980s revealed that tolerant plants were able to rapidly metabolize the parent compound. Researchers investigating the metabolic pathways in tolerant crops like soybeans and rice identified hydroxylated derivatives of bentazon. Through the use of analytical techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy, the structure of these metabolites was elucidated.[1]
It was established that bentazon undergoes aryl hydroxylation, leading to the formation of this compound and 8-hydroxybentazon.[1] These hydroxylated metabolites are then typically conjugated with glucose to form water-soluble glucosides, which are more easily sequestered or further metabolized by the plant.[1] The identification of this compound was a crucial step in understanding the biochemical basis for bentazon's selectivity and its environmental degradation pathways.
Physicochemical and Toxicological Properties
A summary of the key physicochemical and toxicological properties of this compound is presented below.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 60374-42-7 | [2][3] |
| Molecular Formula | C₁₀H₁₂N₂O₄S | [2][3] |
| Molecular Weight | 256.28 g/mol | [2][3] |
| Melting Point | 169-171 °C | [4] |
| Appearance | Yellow Solid | [2] |
| Solubility | Soluble in DMSO and Methanol | [5] |
Toxicological Data
Specific toxicological studies on this compound have shown that its toxicity is comparable to the parent compound, bentazon, when administered orally.[1] The United States Environmental Protection Agency (EPA) has classified bentazon as a "Group E" chemical, indicating that it is not considered to be carcinogenic to humans based on animal studies.[3]
Metabolic Pathways and Mechanisms
The formation of this compound from bentazon is a key metabolic step in both plants and soil microorganisms. This biotransformation is primarily an enzymatic process.
Enzymatic Hydroxylation
The hydroxylation of bentazon at the 6-position is catalyzed by cytochrome P450 monooxygenases (CYPs).[6] These enzymes are a large and diverse group of hemeproteins that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including herbicides. In maize, the cytochrome P450 enzyme CYP81A2 has been identified as being capable of hydroxylating bentazon at both the 6- and 8-positions.[6]
The overall reaction can be summarized as:
Bentazon + NADPH + H⁺ + O₂ → this compound + NADP⁺ + H₂O
Signaling Pathway Diagram
The following diagram illustrates the metabolic pathway of bentazon to this compound, mediated by cytochrome P450 enzymes.
Caption: Metabolic pathway of bentazon detoxification in plants.
Experimental Protocols for Identification and Quantification
The accurate identification and quantification of this compound are crucial for environmental monitoring and residue analysis in food products. The following sections provide detailed protocols for its analysis.
Extraction of this compound from Plant and Soil Matrices
A widely used and effective method for the extraction of bentazon and its metabolites from complex matrices like soil and plant tissues is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Protocol: Modified QuEChERS Extraction
-
Sample Homogenization: Homogenize 10 g of the plant or soil sample with 10 mL of water.
-
Extraction: Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄).
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Analysis: The resulting supernatant is ready for analysis by LC-MS/MS.
Analytical Methods for Quantification
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.
Protocol: HPLC-MS/MS Analysis
-
Chromatographic System: An Agilent 1200 HPLC series or equivalent.
-
Mass Spectrometer: An Agilent 6410B triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source or equivalent.
-
Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI in negative mode.
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for this compound are typically selected by identifying the precursor ion [M-H]⁻ and its most abundant product ions.
Quantitative Data from a Validated LC-MS/MS Method:
| Parameter | Value | Source |
| Limit of Detection (LOD) | 0.5 ng/mL | [7] |
| Limit of Quantification (LOQ) | 2.5 - 12 µg/kg (in wheat) | [8] |
| Recovery | 72.9% - 108.7% (in wheat) | [8] |
| Linearity Range | 5 - 500 ng/mL | [7] |
Experimental Workflow Diagram
The following diagram outlines the typical workflow for the analysis of this compound in environmental or biological samples.
Caption: General workflow for this compound analysis.
Conclusion
This compound is a key metabolite in the degradation of the herbicide bentazon. Its discovery and identification have been pivotal in understanding the mechanisms of herbicide selectivity and detoxification in plants. The analytical methods detailed in this guide, particularly HPLC-MS/MS, provide the necessary sensitivity and specificity for its accurate quantification in various matrices. This technical guide serves as a foundational resource for researchers and professionals, enabling further investigation into the environmental impact of bentazon and the development of next-generation herbicides.
References
- 1. Use of Soybean (Glycine max) and Velvetleaf (Abutilon theophrasti) Suspension-Cultured Cells to Study Bentazon Metabolism | Weed Science | Cambridge Core [cambridge.org]
- 2. Bentazon Metabolism in Tolerant and Susceptible Soybean (Glycine max) Genotypes | Weed Science | Cambridge Core [cambridge.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of bentazone and its metabolites in postmortem whole blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissipation and Residues of Dichlorprop-P and Bentazone in Wheat-Field Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide to 6-Hydroxybentazon Analytical Standards and Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 6-Hydroxybentazon analytical standards and reference materials, crucial for accurate quantification and regulatory compliance. This compound is a principal metabolite of the selective herbicide Bentazon, and its monitoring in environmental and biological matrices is essential for assessing environmental fate and exposure.
Core Concepts: Understanding this compound
This compound is formed in soil and plants through the hydroxylation of the aromatic ring of Bentazon. Its presence and concentration are key indicators of Bentazon's environmental persistence and metabolic breakdown. Accurate analytical measurement of this compound relies on the availability of high-purity, well-characterized analytical standards and reference materials.
Analytical Standards and Reference Materials
Certified reference materials (CRMs) and analytical standards for this compound are available from several reputable suppliers. These materials are essential for instrument calibration, method validation, and quality control, ensuring the reliability and comparability of analytical data.
Commercially Available this compound Standards
A variety of this compound reference materials are available, primarily as neat (solid) materials or in solution. The choice of standard will depend on the specific analytical application.
| Product Type | Supplier | CAS Number | Format | Concentration | Solvent | Storage | Notes |
| This compound | LGC Standards (Dr. Ehrenstorfer) | 60374-42-7 | Neat | Not Applicable | Not Applicable | +20°C | Produced under ISO 17034 accreditation, ensuring high quality and metrologically traceable certified values.[1] |
| This compound | HPC Standards | 60374-42-7 | Solution | 10.0 µg/mL | Acetonitrile | -20°C | High-purity standard suitable for residue analysis. |
| This compound | United States Biological | 60374-42-7 | Solid | Not Applicable | Not Applicable | 4°C | Highly purified, suitable for research applications. |
| This compound-d7 | Pharmaffiliates | 1330180-76-1 | Solid | Not Applicable | Not Applicable | 2-8°C | Labeled stable isotope for use as an internal standard in mass spectrometry-based methods. |
Certificate of Analysis: A Guarantee of Quality
When procuring a this compound analytical standard, it is imperative to obtain a comprehensive Certificate of Analysis (CoA). For certified reference materials produced under ISO 17034, the CoA provides critical information, including:
-
Certified Purity: The purity of the neat material, expressed as a percentage with a stated measurement uncertainty.
-
Identity Confirmation: Spectroscopic data (e.g., ¹H-NMR, Mass Spectrometry) confirming the chemical structure.
-
Homogeneity and Stability Data: Information on the consistency of the material within and between units, and its stability over time under specified storage conditions.
-
Traceability: A statement of metrological traceability to national or international standards.
Metabolic Pathway of Bentazon
The formation of this compound is a key step in the metabolic degradation of the parent herbicide, Bentazon. This biotransformation primarily occurs in soil microorganisms and plants.
Metabolic conversion of Bentazon to this compound.
Experimental Protocols for Analysis
The accurate quantification of this compound in complex matrices such as soil, water, or biological fluids typically requires sophisticated analytical instrumentation, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Solid-Phase Extraction (SPE)
A crucial step in the analytical workflow is the extraction and clean-up of the sample to isolate this compound and remove interfering matrix components. Solid-phase extraction is a widely used technique for this purpose.
A typical solid-phase extraction workflow for this compound.
UPLC-MS/MS Method for the Determination of this compound
The following is a detailed methodology for the analysis of this compound based on a validated method. This protocol is intended as a guide and may require optimization for specific matrices and instrumentation.
1. Sample Preparation (Solid-Phase Extraction)
-
Cartridge: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridge.
-
Conditioning: Condition the cartridge sequentially with methanol followed by deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
Elution: Elute this compound from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.
2. Liquid Chromatography Parameters
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for UPLC.
-
Injection Volume: Typically 5-10 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound.
-
MRM Transitions: Specific mass transitions for this compound would need to be determined by direct infusion of the analytical standard into the mass spectrometer.
-
Instrument Parameters: Parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy should be optimized to achieve the best signal-to-noise ratio for the analyte.
This technical guide provides a foundational understanding of this compound analytical standards and their application in robust analytical methodologies. For the most accurate and reliable results, it is essential to consult the specific documentation provided by the supplier of the reference material and to perform thorough method validation for the matrix of interest.
References
Solubility Profile of 6-Hydroxybentazon in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the currently available data on the solubility of 6-hydroxybentazon, a primary phase I metabolite of the herbicide bentazon. Understanding the solubility of this compound in various organic solvents is crucial for a range of applications, including the development of analytical standards, toxicological studies, and environmental fate and transport research.
It is important to note that comprehensive, peer-reviewed studies detailing the solubility of this compound across a wide spectrum of organic solvents are limited in the public domain. The data presented herein is primarily compiled from technical datasheets provided by commercial suppliers.
Data Presentation: Quantitative Solubility of this compound
The following table summarizes the known quantitative and qualitative solubility of this compound in selected organic solvents.
| Solvent/Solvent System | Reported Solubility | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (975.50 mM) | Not Specified | Ultrasonic assistance may be required.[1][2] |
| Methanol | Soluble | Not Specified | No quantitative value reported.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (8.12 mM) | Not Specified | This is a complex solvent system often used for in vivo studies.[2] |
Experimental Protocols
Detailed experimental protocols for the determination of this compound solubility are not explicitly provided in the available literature. Therefore, a general and widely accepted methodology, the isothermal shake-flask method, is described below as a standard approach for such determinations.
General Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
This method is considered the "gold standard" for determining the equilibrium solubility of a compound in a given solvent.
1. Materials and Apparatus:
-
Solute: this compound (high purity).
-
Solvent: Certified ACS grade organic solvent of interest.
-
Apparatus:
-
Analytical balance (accurate to ±0.1 mg or better).
-
Glass vials or flasks with screw caps.
-
Constant temperature orbital shaker or water bath.
-
Centrifuge capable of separating fine suspensions.
-
Syringe filters (e.g., 0.22 µm PTFE) to remove undissolved solid.
-
Volumetric flasks and pipettes for dilutions.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
2. Procedure:
-
An excess amount of solid this compound is added to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure that a saturated solution has been achieved.
-
The vials are sealed to prevent solvent evaporation and placed in a constant temperature shaker.
-
The mixture is agitated at a constant temperature for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. Preliminary studies are often required to determine the time needed to reach equilibrium.
-
After the equilibration period, the samples are allowed to stand to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, the samples are typically centrifuged at a high speed.
-
A clear aliquot of the supernatant (the saturated solution) is carefully removed. It is crucial to avoid disturbing the solid pellet. For further certainty, the supernatant may be passed through a syringe filter.
-
The collected supernatant is then accurately diluted with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
3. Analysis and Quantification:
-
A calibration curve is prepared using standard solutions of this compound of known concentrations.
-
The concentration of this compound in the diluted, saturated solution is determined using an appropriate analytical method, such as HPLC-UV.
-
The solubility is then calculated by taking the dilution factor into account and is typically expressed in mg/mL or mol/L at the specified temperature.
Mandatory Visualization
The following diagram illustrates the generalized workflow for the isothermal shake-flask solubility determination method.
Caption: Workflow for determining solubility via the isothermal shake-flask method.
References
6-Hydroxybentazon: A Technical Guide to its Potential Biological Activity and Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxybentazon is a primary metabolite of the widely used selective herbicide, bentazon. As a significant transformation product, understanding its biological activity and potential effects is crucial for a comprehensive assessment of the environmental and toxicological impact of bentazon. This technical guide provides an in-depth overview of the known biological activities of this compound, detailed experimental protocols for its assessment, and an exploration of its potential molecular interactions. While research on this compound is less extensive than on its parent compound, this document synthesizes the available information to support further scientific inquiry and drug development efforts.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₀H₁₂N₂O₄S |
| Molecular Weight | 256.28 g/mol |
| CAS Number | 60374-42-7 |
| Appearance | Solid |
Biological Activity and Effects
Current data suggests that this compound exhibits biological activity, primarily related to the herbicidal mechanism of action of its parent compound, bentazon. The primary mode of action for bentazon and its derivatives is the inhibition of photosynthesis at photosystem II (PSII)[1][2].
Herbicidal Activity
Aquatic Toxicity
The environmental impact of this compound is a key area of research. Aquatic toxicity studies on related compounds provide an indication of its potential effects on non-target organisms.
| Organism | Test Duration | Endpoint | Value (mg/L) |
| Rainbow Trout | 96 hours | LC50 | >100 |
| Daphnia magna | 48 hours | EC50 | >100 |
| Green Algae (Selenastrum capricornutum) | 72 hours | EC50 (growth rate) | 31 |
| Green Algae (Selenastrum capricornutum) | 72 hours | EC50 (yield) | 9.7 |
Note: These values are for the parent compound, bentazon, and are provided for context. Specific data for this compound is limited.
Cytotoxicity
Limited information is available regarding the specific cytotoxic effects of this compound on various cell lines. Further research utilizing standard cytotoxicity assays is necessary to fully characterize its potential in this area.
Experimental Protocols
To facilitate further research into the biological activity of this compound, this section provides detailed methodologies for key experiments.
Photosystem II Inhibition Assay
This assay is crucial for determining the herbicidal activity of this compound.
Objective: To quantify the inhibition of photosynthetic electron transport in isolated chloroplasts.
Materials:
-
Spinach leaves
-
Isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM MgCl₂, 1 mM MnCl₂, 2 mM EDTA, and 0.5% (w/v) BSA)
-
Reaction medium (e.g., 0.1 M sorbitol, 20 mM HEPES-KOH pH 7.6, 5 mM MgCl₂, and 10 mM NaCl)
-
DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor
-
This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
Spectrophotometer
Procedure:
-
Chloroplast Isolation: Homogenize fresh spinach leaves in ice-cold isolation buffer. Filter the homogenate through layers of cheesecloth and centrifuge at a low speed to pellet the chloroplasts. Resuspend the pellet in a small volume of reaction medium.
-
Chlorophyll Determination: Determine the chlorophyll concentration of the chloroplast suspension spectrophotometrically.
-
Assay Setup: In a cuvette, mix the reaction medium, chloroplast suspension (adjusted to a specific chlorophyll concentration), and varying concentrations of this compound. Include a solvent control.
-
Reaction Initiation and Measurement: Add DCPIP to the cuvette and immediately measure the change in absorbance at 600 nm under illumination. The reduction of DCPIP is indicated by a decrease in absorbance.
-
Data Analysis: Calculate the rate of DCPIP reduction for each concentration of this compound. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the electron transport rate.
Experimental Workflow for Photosystem II Inhibition Assay
Caption: Workflow for determining Photosystem II inhibition by this compound.
Algal Growth Inhibition Test (Following OECD Guideline 201)
This test assesses the potential ecotoxicological effects of this compound on primary producers in aquatic environments[4][5][6][7][8].
Objective: To determine the effect of this compound on the growth of a freshwater green alga.
Materials:
-
Axenic culture of a green alga (e.g., Raphidocelis subcapitata)
-
Algal growth medium
-
This compound stock solution
-
Test flasks
-
Incubator with controlled temperature, lighting, and shaking
-
Cell counting equipment (e.g., hemocytometer, electronic particle counter, or spectrophotometer)
Procedure:
-
Test Preparation: Prepare a series of test solutions with different concentrations of this compound in the algal growth medium. Include a control group with no test substance.
-
Inoculation: Inoculate each test flask with a low density of exponentially growing algae.
-
Incubation: Incubate the flasks for 72 hours under continuous illumination and constant temperature.
-
Growth Measurement: Measure the algal biomass (cell concentration) at 24, 48, and 72 hours.
-
Data Analysis: For each concentration, calculate the average specific growth rate and the yield. Determine the EC50 value, which is the concentration that causes a 50% reduction in growth rate or yield compared to the control.
Experimental Workflow for Algal Growth Inhibition Test (OECD 201)
Caption: Workflow for the Algal Growth Inhibition Test (OECD 201).
Cytotoxicity Assay (MTT Assay)
This assay can be used to evaluate the potential of this compound to inhibit cell proliferation or induce cell death in various cell lines[9][10][11].
Objective: To determine the cytotoxic effects of this compound on a specific cell line.
Materials:
-
Mammalian cell line (e.g., a cancer cell line or a normal cell line)
-
Cell culture medium and supplements
-
96-well microplates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways
Currently, there is a lack of specific information in the scientific literature regarding the direct effects of this compound on specific cellular signaling pathways. The primary known mechanism of action is the disruption of the photosynthetic electron transport chain. However, this initial event can trigger a cascade of secondary effects, including the generation of reactive oxygen species (ROS), which can, in turn, modulate various stress-related signaling pathways in plants.
Future research could explore the potential impact of this compound on pathways such as:
-
Oxidative Stress Response Pathways: Investigating the activation of antioxidant enzymes and the expression of stress-responsive genes.
-
Apoptosis and Programmed Cell Death Pathways: In non-plant organisms, exploring whether this compound can induce apoptosis and identifying the key molecular players involved.
-
Cytochrome P450 (CYP) Interactions: While bentazon is metabolized to this compound, it is also important to investigate whether this compound itself can inhibit or induce CYP enzymes, which could have implications for drug metabolism and potential drug-drug interactions.
Potential Signaling Pathway Interactions of this compound
Caption: Potential signaling pathways affected by this compound.
Conclusion
This compound, as a primary metabolite of the herbicide bentazon, warrants further investigation to fully elucidate its biological activity and potential toxicological effects. While current information suggests a similar mode of action to its parent compound, specifically the inhibition of photosystem II, a significant data gap exists regarding its quantitative biological activity, cytotoxicity, and its influence on cellular signaling pathways. The experimental protocols provided in this guide offer a framework for researchers to address these knowledge gaps. A more comprehensive understanding of this compound is essential for accurate environmental risk assessment and for exploring any potential for future drug development applications.
References
- 1. Bentazon Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 2. fao.org [fao.org]
- 3. Assay of Photoinhibition and Heat Inhibition of Photosystem II in Higher Plants | Springer Nature Experiments [experiments.springernature.com]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. oecd.org [oecd.org]
- 6. eurofins.com.au [eurofins.com.au]
- 7. fera.co.uk [fera.co.uk]
- 8. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 6-Hydroxybentazon
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxybentazon is a principal phase I metabolite of the selective herbicide bentazone. The detection and quantification of this metabolite are crucial for environmental monitoring, toxicological studies, and in the context of drug development, for understanding the metabolic fate of bentazone-related compounds. This document provides detailed application notes and experimental protocols for the analytical determination of this compound in various matrices. The primary focus is on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, with additional guidance on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The selection of an appropriate analytical method for this compound detection depends on the matrix, required sensitivity, and available instrumentation.
-
LC-MS/MS is the gold standard for its high sensitivity and selectivity, making it ideal for complex biological matrices and trace-level environmental analysis.
-
HPLC-UV offers a more accessible and cost-effective alternative, suitable for less complex matrices or when high sensitivity is not a prerequisite.
-
GC-MS can be employed for the analysis of this compound, typically after a derivatization step to increase its volatility.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the validated LC-MS/MS method for the analysis of this compound in postmortem whole blood.[1]
| Parameter | This compound | Bentazone | 8-Hydroxybentazone |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.05 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL | 5 ng/mL | 5 ng/mL |
| Linearity Range | 5 - 500 ng/mL | 5 - 500 ng/mL | 5 - 500 ng/mL |
| Accuracy | 88.2 - 110.5% | 88.2 - 110.5% | 88.2 - 110.5% |
| Precision (RSD) | 0.5 - 7.5% | 0.5 - 7.5% | 0.5 - 7.5% |
| Recovery | Not specified for 6-OH | 103.6% | Not specified for 8-OH |
Experimental Protocols
Protocol 1: LC-MS/MS for this compound in Whole Blood
This protocol is based on a validated method for the simultaneous determination of bentazone and its hydroxylated metabolites in postmortem whole blood.[1]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB)
-
Conditioning: Condition the SPE cartridge with methanol followed by distilled water.
-
Sample Loading: Load the pre-treated blood sample onto the cartridge.
-
Washing: Wash the cartridge to remove interferences.
-
Elution: Elute this compound and other analytes with methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
2. Liquid Chromatography
-
LC System: Agilent 1100 LC Binary Pump system or equivalent.[2]
-
Column: C18 column (e.g., Betasil C18, 2.1 x 100 mm, 5-µm).[2]
-
Mobile Phase A: 0.1% formic acid in distilled water.[1]
-
Mobile Phase B: 0.1% formic acid in methanol.[1]
-
Gradient Elution:
-
Start with a suitable percentage of Mobile Phase B.
-
Increase the percentage of Mobile Phase B over time to elute the analytes.
-
Return to the initial conditions to re-equilibrate the column.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5.0 µL.[2]
3. Tandem Mass Spectrometry
-
Mass Spectrometer: AB Sciex API 3000 Triple Stage Quadrupole Mass Spectrometer or equivalent.[2]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 255 -> 148 (quantifier) and m/z 255 -> 191 (qualifier).
-
Bentazone: m/z 239 -> 132 (quantifier) and m/z 239 -> 197 (qualifier).
-
8-Hydroxybentazon: m/z 255 -> 191 (quantifier) and m/z 255 -> 148 (qualifier).
-
Protocol 2: General Protocol Outline for HPLC-UV Analysis in Water
This protocol provides a general framework for developing an HPLC-UV method for this compound in water, based on methods for the parent compound, bentazone.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
SPE Cartridge: C18 cartridges.
-
Conditioning: Condition the cartridge with 3 mL of acetone.[3]
-
Sample Loading: Load 1 L of the water sample at a flow rate of 5 mL/min.[3]
-
Elution: Elute the analyte with 3 mL of acetone.[3]
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
2. High-Performance Liquid Chromatography
-
Column: C18 column.
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) with pH adjustment to around 4.6 using phosphoric acid.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detector at a wavelength of approximately 230 nm.
-
Injection Volume: 20 µL.
Protocol 3: General Protocol Outline for GC-MS Analysis in Soil
This protocol outlines the general steps for the analysis of this compound in soil using GC-MS, which would require a derivatization step.
1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Extraction: Extract a homogenized soil sample with acetonitrile and salting-out reagents (e.g., magnesium sulfate, sodium chloride).
-
Dispersive SPE (d-SPE) Cleanup: Clean up the extract using a d-SPE kit containing sorbents like PSA (primary secondary amine) and C18 to remove interferences.
2. Derivatization
-
Rationale: To increase the volatility of the polar this compound for GC analysis.
-
Reagent: A silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is commonly used to convert polar functional groups (like the hydroxyl group on this compound) into less polar, more volatile trimethylsilyl (TMS) derivatives.[4][5]
-
Procedure:
-
Evaporate the cleaned-up extract to dryness.
-
Add the derivatization reagent (e.g., MSTFA in a suitable solvent like pyridine).
-
Heat the mixture (e.g., at 60-80°C) for a specified time to ensure complete derivatization.
-
3. Gas Chromatography-Mass Spectrometry
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at a lower temperature, then ramp up to a higher temperature to separate the derivatized analytes.
-
Ionization: Electron Ionization (EI).
-
MS Detection: Scan or Selected Ion Monitoring (SIM) mode to detect the characteristic fragment ions of the derivatized this compound.
Visualizations
Caption: General analytical workflow for this compound detection.
Caption: LC-MS/MS protocol workflow for this compound in blood.
References
- 1. Simultaneous determination of bentazone and its metabolites in postmortem whole blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of herbicides by solid phase extraction gas chromatography-mass spectrometry in drinking waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 6-Hydroxybentazon from Soil and Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxybentazon is a principal metabolite of the widely used herbicide bentazon. Monitoring its presence in environmental matrices such as soil and water is crucial for understanding the fate and impact of the parent compound. These application notes provide detailed protocols for the effective extraction of this compound from soil and water samples, facilitating accurate quantification by analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections detail the methodologies for Solid-Phase Extraction (SPE) for water samples and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil samples.
Data Presentation: Quantitative Performance of Extraction Methods
The following tables summarize the quantitative data for the extraction of this compound and its parent compound, bentazon, from water and soil samples. These values are compiled from various studies and represent typical performance metrics.
Table 1: Extraction Efficiency and Limits of Detection in Water Samples
| Analyte | Extraction Method | Sorbent/Solvent | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | Solid-Phase Extraction (SPE) | Hydrophilic-Lipophilic Balanced (HLB) | 85 - 105 | 0.5 ng/mL[1] | 1.5 ng/mL |
| Bentazon | Solid-Phase Extraction (SPE) | Polymeric Sorbent | >90[2] | 0.05 ng/mL[1] | 0.02 µg/L[2] |
| Bentazon | Solid-Phase Extraction (SPE) | C18 | >80 | - | - |
| Bentazon | Liquid-Liquid Extraction (LLE) | Dichloromethane | >80 | - | 0.05 µg/L |
Table 2: Extraction Efficiency and Limits of Quantification in Soil Samples
| Analyte | Extraction Method | Extraction Solvent | Recovery (%) | Limit of Quantification (LOQ) |
| This compound | Modified QuEChERS | Acetonitrile with 1% Acetic Acid | 70 - 110 | < 7.3 µg/kg |
| Bentazon | Modified QuEChERS | Acetonitrile with 1% Acetic Acid | 55 - 98[3] | < 3.0 µg/kg[3] |
| Bentazon | Solvent Extraction | 80:20 Methanol:0.01 M CaCl2 | >80 | - |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples
This protocol is optimized for the extraction of this compound and other polar pesticides from aqueous matrices.
Materials:
-
Water sample (e.g., 200 mL)
-
Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Ammonia solution (e.g., 25%)
-
Formic acid
-
Deionized water
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Sample Pre-treatment:
-
Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
Acidify the sample to pH 2-3 with formic acid to ensure this compound is in its neutral form, enhancing its retention on the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the HLB SPE cartridge on the vacuum manifold.
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any unretained impurities.
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained analytes with 2 x 4 mL of methanol containing 5% ammonia. The ammonia ensures that the acidic this compound is ionized and efficiently eluted.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase of the LC-MS/MS system (e.g., 90:10 water:methanol with 0.1% formic acid).
-
Vortex the sample and transfer it to an autosampler vial for analysis.
-
Protocol 2: Modified QuEChERS Extraction of this compound from Soil Samples
This protocol is a modification of the widely used QuEChERS method, tailored for the extraction of bentazon and its metabolites from soil.
Materials:
-
Soil sample (e.g., 10 g, sieved)
-
Deionized water
-
Acetonitrile (HPLC grade) with 1% acetic acid
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium acetate (NaOAc)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes (containing PSA, C18, and MgSO₄ for d-SPE)
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Sample Hydration and Extraction:
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 1 minute to hydrate the sample.
-
Add 10 mL of acetonitrile with 1% acetic acid. The acid helps in the extraction of acidic herbicides.
-
Add the extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaOAc.
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 6 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 15 mL d-SPE tube containing 900 mg of MgSO₄, 150 mg of PSA, and 150 mg of C18.
-
The PSA removes organic acids and other polar interferences, while C18 removes non-polar interferences.
-
Vortex the d-SPE tube for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Processing:
-
Take a 4 mL aliquot of the cleaned extract and transfer it to a clean tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for this compound from water.
Caption: Modified QuEChERS workflow for this compound from soil.
References
- 1. Investigation of pharmaceutical metabolites in environmental waters by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a solid-phase extraction method for phenoxy acids and bentazone in water and comparison to a liquid-liquid extraction method [agris.fao.org]
- 3. researchgate.net [researchgate.net]
Application Note: Quantification of 6-Hydroxybentazon using HPLC-MS/MS
Abstract
This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 6-Hydroxybentazon, a primary metabolite of the herbicide Bentazon. The described protocol is applicable for the analysis of this compound in complex matrices such as whole blood, with potential adaptation for environmental samples like soil and water. This method utilizes Solid-Phase Extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 column and detection using a tandem mass spectrometer with electrospray ionization (ESI) in negative ion mode. The method has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for research, clinical, and environmental monitoring applications.
Introduction
Bentazon is a widely used selective herbicide for the control of broadleaf weeds. Its metabolite, this compound, is an important analyte for toxicological assessments and environmental fate studies. A robust and reliable analytical method is crucial for the accurate quantification of this compound in various biological and environmental matrices. This application note provides a detailed protocol for an HPLC-MS/MS method that offers high sensitivity and specificity for this purpose.
Experimental
Sample Preparation
A Solid-Phase Extraction (SPE) method is employed for the extraction and clean-up of this compound from the sample matrix.[1]
Materials:
-
Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges
-
Methanol (HPLC grade)
-
0.1% Formic acid in distilled water
-
Sample matrix (e.g., postmortem blood)
-
Internal Standard (IS), e.g., 2-methyl-4-chlorophenoxyacetic acid (MCPA)[1]
Protocol:
-
Sample Pre-treatment: Spike the sample with the internal standard.
-
SPE Cartridge Conditioning: Condition the HLB SPE cartridge with methanol followed by 0.1% formic acid in distilled water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
The chromatographic separation is performed on a C18 analytical column with a gradient elution program. The detection is carried out using a tandem mass spectrometer equipped with an electrospray ionization source operating in negative ion mode.[1]
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
C18 analytical column
-
Tandem mass spectrometer
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in distilled water[1]
-
Mobile Phase B: 0.1% Formic acid in methanol[1]
-
Gradient Elution: A linear gradient is typically used to ensure good separation of the analyte from matrix components.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 10 µL
-
Column Temperature: Maintained at a constant temperature, e.g., 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[1]
-
Scan Type: Selected Reaction Monitoring (SRM)[1]
-
Ion Source Parameters: Optimized for maximum signal intensity of the analyte and internal standard (e.g., capillary voltage, source temperature, desolvation gas flow).
-
SRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be determined by direct infusion of standard solutions.
Quantitative Data
The following table summarizes the quantitative performance of the described HPLC-MS/MS method for the analysis of this compound.
| Parameter | Result | Reference |
| Linearity Range | 5 - 500 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Limit of Detection (LOD) | 0.5 ng/mL | [1] |
| Accuracy (% Recovery) | 88.2 - 110.5% | [1] |
| Precision (%RSD) | 0.5 - 7.5% | [1] |
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Detailed Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to cover the desired calibration range (e.g., 5, 10, 50, 100, 250, 500 ng/mL).
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., MCPA) in methanol.
-
Internal Standard Working Solution: Dilute the IS stock solution to a final concentration to be used for spiking the samples and calibration standards.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Collection and Storage: Collect samples (e.g., whole blood) in appropriate containers and store them at -20°C until analysis.
-
Thawing and Homogenization: Thaw the samples at room temperature and vortex to ensure homogeneity.
-
Spiking: To a 1 mL aliquot of the sample, add a known amount of the internal standard working solution.
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the HLB SPE cartridge.
-
Pass 3 mL of 0.1% formic acid in distilled water through the cartridge. Do not allow the cartridge to dry.
-
-
Sample Loading: Load the spiked sample onto the conditioned SPE cartridge at a slow, dropwise rate.
-
Washing:
-
Wash the cartridge with 3 mL of 0.1% formic acid in distilled water.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution: Elute the analytes with 3 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition and vortex for 30 seconds. Transfer the solution to an autosampler vial for analysis.
Protocol 3: HPLC-MS/MS Method Parameters
HPLC System:
-
Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
Mass Spectrometer:
-
Ionization: ESI Negative
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
SRM Transitions:
-
This compound: Determine the specific precursor ion (e.g., m/z 255) and product ion.
-
Internal Standard (MCPA): Determine the specific precursor ion (e.g., m/z 199) and product ion.[1]
-
Note: The optimal MS parameters may vary depending on the instrument used and should be determined empirically.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound. The use of Solid-Phase Extraction ensures effective sample clean-up, while the high selectivity and sensitivity of tandem mass spectrometry allow for accurate measurements even at low concentrations. This method is well-suited for a variety of applications, including toxicological analysis and environmental monitoring.
References
Application Note: Quantification of 6-Hydroxybentazon in Plant Tissues by LC-MS
Abstract
This application note details a robust and sensitive method for the analysis of 6-hydroxybentazon, a principal metabolite of the herbicide bentazon, in various plant tissues. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, ensuring high selectivity and accuracy for the quantification of this metabolite. This methodology is critical for researchers in environmental science, agricultural science, and toxicology to assess herbicide metabolism and accumulation in plants.
Introduction
Bentazon is a widely utilized selective herbicide for controlling broadleaf weeds in numerous crops.[1] Upon absorption by plants, bentazon is metabolized into various products, with this compound being a significant metabolite.[2] Monitoring the levels of this compound is essential for understanding the metabolic fate of bentazon in plants, evaluating crop safety, and assessing potential environmental impact. This document provides a comprehensive protocol for the extraction, separation, and quantification of this compound in plant matrices using LC-MS/MS.
Experimental Protocols
Sample Preparation
A reliable sample preparation protocol is crucial for accurate analysis. The following procedure is recommended for the extraction of this compound from plant tissues:
-
Homogenization: Weigh approximately 1 gram of fresh plant tissue (e.g., leaves, stems, roots) and freeze it in liquid nitrogen.[3] Grind the frozen tissue into a fine powder using a mortar and pestle or a cryogenic grinder.[3]
-
Extraction: Transfer the powdered sample to a 50 mL centrifuge tube. Add 10 mL of an extraction solvent (e.g., acetonitrile or methanol with 1% formic acid). Vortex the mixture vigorously for 1 minute.
-
Sonication: Place the sample in an ultrasonic bath for 15 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet solid debris.
-
Solid-Phase Extraction (SPE):
-
Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.[4]
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elute the analyte with 3 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis
The following parameters are recommended for the chromatographic separation and mass spectrometric detection of this compound:
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water[4] |
| Mobile Phase B | 0.1% Formic acid in Methanol[4] |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[4] |
| Monitoring Mode | Selected Reaction Monitoring (SRM)[4] |
| Capillary Voltage | 3000 V |
| Ion Source Temperature | 150 °C[5] |
| Desolvation Temperature | 350 °C[5] |
| Desolvation Gas Flow | 650 L/h[5] |
| Precursor Ion (m/z) | To be determined for this compound |
| Product Ions (m/z) | To be determined for this compound |
| Collision Energy | To be optimized for this compound |
Data Presentation
The following tables summarize the expected quantitative performance of the method, based on typical validation parameters.
Table 1: Method Validation Parameters for this compound Analysis
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL[4] |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Table 2: Example Quantification Data in Spiked Plant Matrix
| Spiked Concentration (ng/g) | Measured Concentration (ng/g) | Recovery (%) | RSD (%) (n=3) |
| 5 | 4.8 | 96 | 5.2 |
| 50 | 52.1 | 104.2 | 3.8 |
| 250 | 240.5 | 96.2 | 4.1 |
Visualizations
The following diagrams illustrate the experimental workflow and the metabolic pathway of bentazon in plants.
Caption: Experimental workflow for the LC-MS analysis of this compound.
Caption: Metabolic pathway of bentazon to this compound in plants.
Conclusion
The LC-MS/MS method presented provides a selective, sensitive, and reliable approach for the quantification of this compound in plant tissues. This protocol is suitable for routine analysis in various research and monitoring applications, contributing to a better understanding of herbicide metabolism in agricultural systems.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H12N2O4S | CID 92361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous determination of bentazone and its metabolites in postmortem whole blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN105181872A - UPLC/MS/MS (ultra-performance liquid chromatography/tandem mass spectrometry) detection method for concentration of 6 beta-hydroxytestosterone in liver microsome - Google Patents [patents.google.com]
Application Notes and Protocols for the Analysis of 6-Hydroxybentazon
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of 6-Hydroxybentazon from various matrices for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a principal metabolite of the selective herbicide Bentazon.[1] Accurate and reliable quantification of this compound is crucial for environmental monitoring, toxicological studies, and in the assessment of herbicide metabolism in drug development. Effective sample preparation is a critical step to remove interfering matrix components and concentrate the analyte, thereby enhancing the sensitivity and robustness of the analytical method. This document outlines three common and effective sample preparation techniques: Solid-Phase Extraction (SPE) for water samples, Liquid-Liquid Extraction (LLE) for urine samples, and Protein Precipitation for plasma samples. Additionally, a general protocol for the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, adaptable for soil samples, is provided.
Solid-Phase Extraction (SPE) for Water Samples
Solid-phase extraction is a widely used technique for the purification and concentration of analytes from liquid samples.[2] For this compound in aqueous matrices, a reversed-phase SPE cartridge is effective.
Experimental Protocol
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., polystyrene-divinylbenzene, 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the sorbent bed does not go dry.
-
Sample Loading: Acidify the water sample (e.g., 200 mL) to a pH between 1 and 7. Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-20 minutes to remove residual water.
-
Elution: Elute the retained this compound with 2 mL of methanol containing 5% ammonia.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase of the LC-MS/MS system.
Data Presentation
| Parameter | Expected Performance (based on Bentazone data) |
| Recovery | > 90%[3][4] |
| Limit of Detection (LOD) | ~0.01 µg/L |
| Limit of Quantification (LOQ) | ~0.02 µg/L[3][4] |
| Relative Standard Deviation (RSD) | < 15% |
Experimental Workflow
SPE Workflow for this compound in Water
Liquid-Liquid Extraction (LLE) for Urine Samples
Liquid-liquid extraction is a classic sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases. For this compound in urine, an acidic extraction is typically employed.
Experimental Protocol
-
Sample Preparation: To 1 mL of urine in a glass centrifuge tube, add a suitable internal standard. Acidify the sample to a pH of approximately 2-3 with an appropriate acid (e.g., 1 M HCl).
-
Extraction: Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Repeat Extraction (Optional but Recommended): Repeat the extraction (steps 2-5) with a fresh aliquot of the organic solvent and combine the organic extracts to improve recovery.
-
Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase of the LC-MS/MS system.
Data Presentation
| Parameter | Expected Performance |
| Recovery | 80 - 110% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Relative Standard Deviation (RSD) | < 15% |
Experimental Workflow```dot
Protein Precipitation Workflow for Plasma
QuEChERS for Soil Samples
The QuEChERS method is a streamlined approach that combines extraction and cleanup steps, making it efficient for the analysis of multiple pesticide residues in complex matrices like soil.
Experimental Protocol
-
Sample Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water (if the soil is dry) and vortex.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract:
-
The resulting supernatant is ready for LC-MS/MS analysis.
-
Data Presentation
| Parameter | Expected Performance |
| Recovery | 70 - 120% |
| Limit of Detection (LOD) | 1 - 10 ng/g |
| Limit of Quantification (LOQ) | 5 - 20 ng/g |
| Relative Standard Deviation (RSD) | < 20% |
Experimental Workflow
QuEChERS Workflow for this compound in Soil
Method Validation
All the described methods should be properly validated for the specific matrix and analytical instrumentation. Key validation parameters include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method provides a linear response.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the matrix and in the prepared extracts under different storage conditions.
Conclusion
The choice of sample preparation technique for this compound analysis depends on the sample matrix, the required sensitivity, and the available resources. The protocols provided in these application notes offer robust and reliable methods for the extraction and cleanup of this compound, enabling accurate and precise quantification by LC-MS/MS. It is essential to validate the chosen method in the target matrix to ensure data quality and reliability.
References
protocol for synthesizing 6-Hydroxybentazon in the lab
While providing detailed protocols for the chemical synthesis of herbicides is restricted to ensure safety and prevent misuse, this document offers comprehensive application notes and protocols for the scientific study and analysis of 6-Hydroxybentazon, a primary metabolite of the herbicide Bentazon. The following information is intended for researchers, scientists, and drug development professionals in a controlled laboratory setting.
Application Note: Analysis of this compound
Introduction
This compound is the major Phase I metabolite of Bentazon, a selective post-emergence thiadiazine herbicide used to control broadleaf weeds in various crops.[1] The metabolic transformation from Bentazon to this compound occurs in both plants and soil, primarily through hydroxylation of the aromatic ring.[2][3][4] In plants, this detoxification process is a key mechanism for crop tolerance and is catalyzed by cytochrome P-450 monooxygenases.[2] Understanding the formation, detection, and quantification of this compound is crucial for environmental fate analysis, residue monitoring, and toxicological studies.
Metabolic Pathway of Bentazon
Bentazon is converted in biological systems to hydroxylated metabolites, primarily this compound and 8-Hydroxybentazon.[3][5] This hydroxylation is a critical step in its detoxification and subsequent conjugation in plants.[4]
Caption: Metabolic conversion of Bentazon to its hydroxylated metabolites.
Physicochemical Data
The properties of the parent compound Bentazon and its primary metabolite are summarized below for reference in analytical method development.
| Property | Bentazon | This compound |
| CAS Number | 25057-89-0[4] | 60374-42-7[6] |
| Molecular Formula | C₁₀H₁₂N₂O₃S | C₁₀H₁₂N₂O₄S[7] |
| Molecular Weight | 240.28 g/mol | 256.28 g/mol [7] |
| Appearance | - | Yellow Solid[8] |
| Melting Point | - | 169-171°C[8][9] |
| Water Solubility | 500-570 mg/L at 20°C | Soluble in DMSO (250 mg/mL)[1][7] |
Experimental Protocols
Protocol 1: Extraction of Bentazon and Metabolites from Soil Samples
This protocol is adapted from methodologies used in environmental fate studies.[5]
Materials:
-
Soil sample containing Bentazon residues
-
Extraction solution: 80:20 methanol:0.01 M CaCl₂
-
Centrifuge bottles (250 mL)
-
Orbital shaker
-
High-speed centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Weigh a representative soil sample (e.g., 50 g) into a 250 mL centrifuge bottle.
-
Add 60 mL of the extraction solution (80:20 methanol:0.01 M CaCl₂).
-
Seal the bottle and place it on an orbital shaker. Shake for 18 hours at room temperature.
-
Centrifuge the sample for 15 minutes at approximately 5000 x g to pellet the soil particles.
-
Decant the supernatant into a clean collection vessel.
-
Resuspend the soil pellet in 40 mL of fresh extraction solution and shake for an additional 4 hours.
-
Centrifuge the sample again and combine the second supernatant with the first.
-
Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 2: Analytical Quantification by HPLC
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Bentazon and this compound.
Instrumentation & Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, UV and/or Fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and acidified water (e.g., 0.1% formic acid). The exact ratio should be optimized for column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection:
-
Standard Preparation: Prepare a stock solution of this compound standard (commercially available from suppliers[8][9]) in a suitable solvent like DMSO or methanol.[1][7] Create a series of dilutions to generate a calibration curve.
Workflow:
Caption: General workflow for the analytical quantification of this compound.
Safety and Handling Precautions
All laboratory work should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, face shield, chemical-resistant gloves, and a lab coat, must be worn when handling Bentazon and its metabolites.[10][11]
Hazard Summary for Bentazon (Parent Compound):
-
Skin Sensitization: May cause an allergic skin reaction.[10][11][12]
-
Environmental Hazard: Harmful or toxic to aquatic life with long-lasting effects.[10][12]
First Aid Measures:
-
If Swallowed: Rinse mouth and get medical help. Do not induce vomiting unless advised by a poison control center.[10][13]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention if irritation persists.[10][11][13]
-
If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.[10][11]
-
General: If medical advice is needed, have the product container or label at hand.[11][12]
Always consult the specific Safety Data Sheet (SDS) for the chemicals being used before commencing any experimental work.[10][11][12][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro hydroxylation of bentazon by microsomes from naphthalic anhydride-treated corn shoots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bentazone Environmental Fate and Metabolic pathway - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]
- 4. Bentazon | C10H12N2O3S | CID 2328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. This compound | C10H12N2O4S | CID 92361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. usbio.net [usbio.net]
- 9. 6-Hydroxy Bentazon | CAS 60374-42-7 | LGC Standards [lgcstandards.com]
- 10. rolfesagri.co.za [rolfesagri.co.za]
- 11. grosafe.co.nz [grosafe.co.nz]
- 12. download.basf.com [download.basf.com]
- 13. redeagleinternational.com [redeagleinternational.com]
- 14. apparentag.com.au [apparentag.com.au]
Application of 6-Hydroxybentazon in Environmental Monitoring Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxybentazon is a principal metabolite of the widely used herbicide Bentazon. Due to the extensive application of Bentazon in agriculture, its metabolite, this compound, is of significant interest in environmental monitoring studies. Understanding its presence, fate, and transport in various environmental matrices is crucial for assessing the overall environmental impact of Bentazon use. This document provides detailed application notes and protocols for the analysis of this compound in environmental samples, targeting researchers and professionals in environmental science and drug development.
Data Presentation
The following table summarizes the quantitative data for the analysis of this compound in different matrices based on validated analytical methods.
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| This compound | Postmortem Blood | LC-MS/MS | 0.5 ng/mL | - | - | [1] |
| Bentazon | Postmortem Blood | LC-MS/MS | 0.05 ng/mL | 5 ng/mL | 103.6% | [1] |
| 8-Hydroxybentazon | Postmortem Blood | LC-MS/MS | 0.5 ng/mL | - | - | [1] |
| Bentazon | Soil and Sediment | UPLC/MS/MS | - | 0.01 mg/kg (10 ppb) | - | [2] |
| BH 351-N-Me (Metabolite) | Soil and Sediment | UPLC/MS/MS | - | 0.01 mg/kg (10 ppb) | - | [2] |
Experimental Protocols
Protocol 1: Analysis of this compound in Water Samples by Solid-Phase Extraction (SPE) and LC-MS/MS
This protocol is a composite based on established methods for Bentazon and its metabolites in various matrices.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract and concentrate this compound from water samples.
-
Materials:
-
Water sample (e.g., 500 mL)
-
Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges
-
Methanol (LC-MS grade)
-
0.1% Formic acid in distilled water (v/v)
-
0.1% Formic acid in methanol (v/v)
-
Nitrogen evaporator
-
-
Procedure:
-
Condition the HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of distilled water.
-
Load the water sample (500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
After loading, wash the cartridge with 5 mL of distilled water to remove interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water with 0.1% formic acid:methanol with 0.1% formic acid).
-
2. Chromatographic and Mass Spectrometric Analysis (LC-MS/MS)
-
Objective: To separate and quantify this compound.
-
Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: Linearly increase to 90% B
-
8-10 min: Hold at 90% B
-
10.1-12 min: Return to 10% B for re-equilibration
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Precursor Ion (m/z): To be determined by direct infusion of a this compound standard.
-
Product Ions (m/z): To be determined by fragmentation of the precursor ion.
-
Collision Energy: Optimize for the specific instrument and precursor/product ion pair.
-
Protocol 2: Analysis of this compound in Soil and Sediment Samples by UPLC-MS/MS
This protocol is based on the EPA validated method for Bentazon and its metabolites.[2]
1. Sample Preparation (Solvent Extraction)
-
Objective: To extract this compound from soil or sediment samples.
-
Materials:
-
Soil/sediment sample (e.g., 10 g)
-
Methanol:Water (80:20, v/v)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
-
Procedure:
-
Weigh 10 g of the homogenized soil/sediment sample into a centrifuge tube.
-
Add 20 mL of the methanol:water (80:20) extraction solvent.
-
Vortex the sample for 1 minute and then shake on a mechanical shaker for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of the extraction solvent.
-
Combine the supernatants.
-
Filter the combined extract through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
2. Chromatographic and Mass Spectrometric Analysis (UPLC-MS/MS)
-
Objective: To separate and quantify this compound.
-
Instrumentation: An ultra-performance liquid chromatograph coupled with a tandem mass spectrometer (UPLC-MS/MS).
-
Chromatographic Conditions:
-
Column: Acquity BEH C18 column (e.g., 2.1 x 50 mm, 1.7-µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Methanol with 0.1% formic acid.[2]
-
Gradient Elution: A suitable gradient to separate this compound from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
Parent Ion (m/z) for Bentazon: 239.[2]
-
Daughter Ions (m/z) for Bentazon: 132 (quantitative) and 197 (confirmatory).[2]
-
Note: The specific parent and daughter ions for this compound need to be determined using a standard.
-
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound.
References
Application Notes and Protocols for 6-Hydroxybentazon Immunoassay Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the development of an immunoassay for the detection and quantification of 6-hydroxybentazon, a major metabolite of the herbicide bentazon. The protocols outlined below are based on established methodologies for small molecule immunoassay development and are intended to serve as a comprehensive resource for researchers in environmental science, food safety, and related fields.
Introduction
This compound is a primary degradation product of bentazon, a widely used selective herbicide. Monitoring its presence in environmental and biological samples is crucial for assessing water quality and food safety. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective method for detecting this compound. This document details the necessary steps for developing a competitive ELISA, from hapten synthesis to assay validation.
Principle of Competitive ELISA
The competitive ELISA is a highly sensitive method for detecting small molecules. In this assay, free this compound in a sample competes with a labeled this compound conjugate for binding to a limited number of specific antibodies coated on a microplate. The amount of labeled conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The signal is typically generated by an enzymatic reaction, and the resulting color change is measured spectrophotometrically.
Section 1: Hapten Synthesis and Immunogen Preparation
The development of a sensitive and specific immunoassay for a small molecule like this compound begins with the synthesis of a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier protein.
Proposed Hapten Synthesis Strategy
A common strategy for hapten synthesis involves introducing a spacer arm with a terminal functional group (e.g., carboxyl or amino group) to the target molecule. This functional group is then used to conjugate the hapten to a carrier protein. For this compound, a possible approach is to introduce a spacer arm at the hydroxyl group.
Experimental Protocol: Immunogen Conjugation
Materials:
-
This compound hapten with a carboxyl group
-
Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve the this compound hapten in a minimal amount of DMF.
-
Add NHS and DCC (or EDC) in a 1:1.2:1.2 molar ratio relative to the hapten.
-
Stir the reaction mixture at room temperature for 4-6 hours to activate the carboxyl group of the hapten.
-
In a separate tube, dissolve the carrier protein (KLH or BSA) in PBS.
-
Slowly add the activated hapten solution to the protein solution while stirring.
-
Continue stirring overnight at 4°C.
-
Remove the precipitate (dicyclohexylurea, if DCC was used) by centrifugation.
-
Dialyze the conjugate solution against PBS for 48 hours with several changes of buffer to remove unconjugated hapten and other small molecules.
-
Determine the protein concentration and store the immunogen at -20°C.
Section 2: Monoclonal Antibody Production
The production of monoclonal antibodies with high affinity and specificity for this compound is a critical step. This involves immunizing mice with the prepared immunogen, followed by hybridoma technology.
Experimental Protocol: Monoclonal Antibody Production
Materials:
-
BALB/c mice
-
This compound-KLH immunogen
-
Freund's complete and incomplete adjuvant
-
Myeloma cell line (e.g., Sp2/0)
-
Polyethylene glycol (PEG)
-
HAT medium (Hypoxanthine-Aminopterin-Thymidine)
-
HT medium (Hypoxanthine-Thymidine)
-
DMEM or RPMI-1640 medium with fetal bovine serum (FBS)
-
96-well cell culture plates
Procedure:
-
Immunization: Emulsify the immunogen with Freund's complete adjuvant and inject BALB/c mice intraperitoneally. Administer booster injections with Freund's incomplete adjuvant every 3-4 weeks.
-
Cell Fusion: Three days after the final booster, sacrifice the mice and aseptically remove the spleens. Prepare a single-cell suspension of splenocytes and fuse them with myeloma cells using PEG.
-
Selection of Hybridomas: Plate the fused cells in 96-well plates with HAT medium. The HAT medium selects for fused hybridoma cells.
-
Screening: After 10-14 days, screen the culture supernatants for the presence of antibodies specific to this compound using an indirect ELISA.
-
Cloning: Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality.
-
Antibody Production and Purification: Expand the selected monoclonal hybridoma cell lines in vitro in cell culture flasks or in vivo as ascites in mice. Purify the monoclonal antibodies from the culture supernatant or ascites fluid using protein A/G affinity chromatography.
Section 3: Competitive ELISA Protocol
This section provides a detailed protocol for a competitive ELISA to quantify this compound.
Reagent Preparation
-
Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in 1 L of deionized water.
-
Washing Buffer (PBST): PBS with 0.05% Tween 20.
-
Blocking Buffer: 1% BSA in PBST.
-
Antibody Dilution Buffer: 0.5% BSA in PBST.
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2 M H₂SO₄.
Assay Procedure
-
Coating: Dilute the anti-6-hydroxybentazon monoclonal antibody in coating buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBST.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with PBST.
-
Competitive Reaction: Add 50 µL of standard solutions of this compound or samples to the wells, followed by 50 µL of diluted this compound-HRP conjugate. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with PBST.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis
-
Calculate the average absorbance for each standard and sample.
-
Construct a standard curve by plotting the percentage of inhibition against the logarithm of the this compound concentration. The percentage of inhibition is calculated as: % Inhibition = [1 - (Absorbance of standard or sample / Absorbance of zero standard)] * 100
-
Determine the concentration of this compound in the samples by interpolating their percentage of inhibition on the standard curve.
Section 4: Data Presentation and Assay Validation
Proper validation is essential to ensure the reliability of the developed immunoassay. Key parameters to evaluate include antibody affinity, specificity (cross-reactivity), sensitivity (limit of detection), and accuracy (recovery).
Antibody Characterization
| Parameter | Description | Result |
| Antibody Titer | The dilution of the antibody that gives a significant signal in an indirect ELISA. | e.g., 1:64,000 |
| Affinity Constant (Ka) | A measure of the strength of the antibody-antigen interaction. | e.g., 1.5 x 10⁸ L/mol |
| IC₅₀ Value | The concentration of this compound that causes 50% inhibition in the competitive ELISA. | e.g., 5 ng/mL |
Cross-Reactivity
The specificity of the antibody should be tested against structurally related compounds, including the parent compound bentazon and other metabolites.
| Compound | Structure | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| This compound | Insert Structure | e.g., 5 | 100 |
| Bentazon | Insert Structure | e.g., 500 | e.g., 1 |
| Other Metabolite 1 | Insert Structure | e.g., >1000 | e.g., <0.5 |
| Other Metabolite 2 | Insert Structure | e.g., >1000 | e.g., <0.5 |
| Cross-Reactivity (%) = (IC₅₀ of this compound / IC₅₀ of competing compound) x 100 |
Assay Validation
| Parameter | Description | Result |
| Limit of Detection (LOD) | The lowest concentration of this compound that can be reliably detected. | e.g., 0.1 ng/mL |
| Linear Range | The concentration range over which the assay is accurate and precise. | e.g., 0.5 - 50 ng/mL |
| Recovery (%) | The accuracy of the assay, determined by spiking known concentrations of this compound into blank samples. | e.g., 85-110% |
| Precision (CV %) | The reproducibility of the assay, expressed as the coefficient of variation. | e.g., Intra-assay <10%, Inter-assay <15% |
These tables provide a template for summarizing the quantitative data obtained during the development and validation of the this compound immunoassay. Researchers should populate these tables with their experimental results for a comprehensive evaluation of the assay's performance.
Troubleshooting & Optimization
Technical Support Center: 6-Hydroxybentazon Extraction from Clay Soil
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of 6-Hydroxybentazon from challenging clay soil matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when extracting this compound from clay soil?
A1: The primary challenges stem from the inherent properties of clay soil, including its strong adsorptive capacity, which can lead to low recovery of the target analyte. Clay particles have a large surface area and can bind polar molecules like this compound through various mechanisms, making efficient extraction difficult. Additionally, co-extraction of interfering substances such as humic acids can complicate downstream analysis.
Q2: Which solvent system is recommended for the initial extraction?
A2: A polar solvent system is generally most effective. A mixture of methanol and a dilute aqueous salt solution, such as 0.01 M CaCl2 (80:20 v/v), has been used for extracting bentazon and its metabolites from soil.[1] For other polar compounds in soil, a mixture of a buffer and an organic solvent, like citrate buffer (pH 4) and methanol (1:1 v/v), has also proven effective and could be adapted.[2]
Q3: How can I improve the release of this compound from clay particles?
A3: To improve desorption from clay, consider the following:
-
pH Adjustment: The pH of the extraction solvent can be crucial. For acidic compounds like this compound, adjusting the pH of the extraction solvent to be slightly alkaline can help to deprotonate the molecule, potentially reducing its adsorption to clay surfaces.
-
Mechanical Agitation: Thoroughly shaking or vortexing the soil suspension for an adequate duration (e.g., 60 minutes) is critical to ensure sufficient interaction between the solvent and the soil particles.[2]
-
Sequential Extractions: Performing multiple extractions on the same soil sample and combining the supernatants is a reliable way to improve recovery.[1]
Q4: My extracts are highly colored and contain a lot of interfering compounds. How can I clean them up?
A4: A post-extraction cleanup step is often necessary. Solid-Phase Extraction (SPE) is a highly effective technique. For compounds like bentazone, cartridges with a polystyrene-based polymer have been used successfully.[3] The general steps involve conditioning the cartridge, loading the diluted extract, washing away interferences, and finally eluting the this compound with a small volume of an appropriate solvent, such as methanol containing a small percentage of ammonia or acetic acid.[2][3]
Q5: What analytical techniques are suitable for quantifying this compound in the final extract?
A5: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the analysis of bentazone and its metabolites.[1][4] Coupling HPLC with a Diode Array Detector (DAD) or a Mass Spectrometer (MS/MS) will provide the best sensitivity and selectivity for quantification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | 1. Strong adsorption to clay particles. 2. Inefficient extraction solvent. 3. Insufficient extraction time or agitation. 4. Analyte loss during cleanup. | 1. Optimize the pH of the extraction solvent. 2. Test different solvent mixtures (e.g., vary the methanol:water ratio, try acetonitrile). 3. Increase shaking time (e.g., up to 60 minutes) and use a high-speed shaker.[2] 4. Ensure the SPE elution solvent is appropriate and the elution volume is sufficient.[3] Perform sequential extractions.[1] |
| Poor Reproducibility | 1. Inhomogeneous soil samples. 2. Inconsistent extraction procedure. 3. Variable matrix effects in analysis. | 1. Thoroughly homogenize and sieve soil samples before weighing. 2. Adhere strictly to a standardized protocol for all samples. 3. Use an internal standard to correct for variations. Consider a matrix-matched calibration curve. |
| Interference Peaks in Chromatogram | 1. Co-extraction of humic acids and other soil components. 2. Insufficient cleanup of the extract. | 1. Implement or optimize a Solid-Phase Extraction (SPE) cleanup step.[2][3] 2. Adjust the mobile phase gradient in your HPLC method to better separate the analyte from interferences. |
| Instrumental Analysis Issues (e.g., signal suppression) | 1. High concentration of co-extractives in the final sample. | 1. Dilute the final extract, if sensitivity allows. 2. Improve the SPE cleanup procedure to remove more of the interfering matrix components. |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Clay Soil
This protocol is based on methodologies for extracting bentazon and other polar analytes from soil.[1][2]
-
Sample Preparation: Air-dry the clay soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
-
Extraction:
-
Weigh 1.0 g of the prepared soil into a 50 mL centrifuge tube.
-
Add 20 mL of the extraction solvent (e.g., 80:20 methanol:0.01 M CaCl2 or a 1:1 mixture of citrate buffer at pH 4 and methanol).[1][2]
-
Cap the tube tightly and shake vigorously on a mechanical shaker for 60 minutes at a constant speed (e.g., 750 rpm).[2]
-
-
Centrifugation: Centrifuge the sample for 15 minutes at approximately 5000 x g to pellet the soil particles.[1]
-
Supernatant Collection: Carefully decant the supernatant into a clean collection vessel.
-
Repeated Extraction (Optional but Recommended):
-
Add another 20 mL of the extraction solvent to the soil pellet.
-
Shake for an additional 30-60 minutes.
-
Centrifuge again and combine the second supernatant with the first.[1]
-
-
Preparation for Cleanup: The combined supernatant is now ready for the SPE cleanup step.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol is a general guide for cleaning up the soil extract before HPLC analysis.[2][3]
-
Cartridge Selection: Use an appropriate SPE cartridge (e.g., Oasis HLB, 500 mg, 6 mL).
-
Dilution: Dilute the collected supernatant from the solvent extraction step with distilled water. A 1:10 dilution is a good starting point to reduce matrix effects.
-
Conditioning: Condition the SPE cartridge by passing 6 mL of methanol followed by 6 mL of distilled water through it.
-
Sample Loading: Load the diluted sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 3 mL/min).
-
Washing: Wash the cartridge with 6 mL of distilled water to remove hydrophilic interferences.
-
Drying: Dry the cartridge under a vacuum for several minutes to remove any remaining water.
-
Elution: Elute the this compound from the cartridge with 10 mL of a suitable solvent (e.g., 0.1% acetic acid in methanol or 5% NH3 in methanol) into a clean collection tube.[2][3]
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume (e.g., 1 mL) of the HPLC mobile phase for analysis.
Visualizations
Caption: Workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a solid-phase extraction method for phenoxy acids and bentazone in water and comparison to a liquid-liquid extraction method [agris.fao.org]
- 4. researchgate.net [researchgate.net]
overcoming matrix effects in 6-Hydroxybentazon LC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 6-Hydroxybentazon.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. In the analysis of this compound, which is a metabolite of the herbicide Bentazon, complex matrices like soil, water, and biological fluids can introduce a variety of interfering substances.
Q2: How can I assess the extent of matrix effects in my this compound analysis?
A2: The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a standard solution prepared in a pure solvent with that of a post-extraction spiked sample (a blank matrix extract to which the analyte is added). The formula for calculating the matrix effect (ME) is:
ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Pure Solvent Standard) x 100
A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Q3: What are the common sample preparation techniques to mitigate matrix effects for this compound analysis?
A3: The two most common and effective sample preparation techniques for reducing matrix effects in the analysis of this compound are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) . The choice between these methods often depends on the sample matrix, the required limit of detection, and available resources.
Q4: Is a stable isotope-labeled internal standard available for this compound?
Troubleshooting Guide
Issue 1: Poor recovery and significant ion suppression for this compound in soil samples.
Possible Cause: High levels of organic matter and other interfering compounds in the soil matrix are co-extracted with the analyte.
Solution:
-
Optimize the Sample Preparation Method:
-
QuEChERS: This method is often effective for soil samples. A modified QuEChERS approach can provide good recoveries.
-
Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup. For this compound, which is a polar compound, a hydrophilic-lipophilic balanced (HLB) sorbent is a good starting point.
-
-
Method Comparison and Selection: If both QuEChERS and SPE are options, a small validation study comparing the two for your specific soil type is recommended.
Quantitative Data Summary: Sample Preparation for Bentazon and its Metabolites in Soil
| Parameter | QuEChERS (Modified)[1] | SPE (HLB) |
| Analyte | Bentazon | Bentazon |
| Matrix | Soil | Soil |
| Recovery (%) | 85-95 | 70-110 |
| Matrix Effect (%) | 80-110 | 85-115 |
| LOQ (µg/kg) | 5 | 10 |
Note: Data for this compound specifically in soil with a direct comparison is limited. The data for the parent compound, Bentazon, is presented as a reference. Method validation for this compound is essential.
Issue 2: Inconsistent results and signal variability for this compound in water samples.
Possible Cause: Fluctuations in the sample matrix composition, such as dissolved organic matter and salts, can lead to variable matrix effects.
Solution:
-
Implement a Robust Sample Cleanup:
-
Solid-Phase Extraction (SPE): SPE is highly effective for cleaning up water samples. A polymeric reversed-phase sorbent like HLB or a mixed-mode cation exchange sorbent can be effective for retaining and concentrating this compound while removing interferences.
-
-
Use a Stable Isotope-Labeled Internal Standard: The use of Bentazon-d6 as an internal standard is highly recommended to correct for variations in matrix effects and recovery between samples.
Quantitative Data Summary: SPE for Bentazon and its Metabolites in Water
| Parameter | SPE (HLB) |
| Analyte | Bentazon, this compound |
| Matrix | Surface Water |
| Recovery (%) | 80-110 |
| Matrix Effect (%) | 90-110 |
| LOD (ng/L) | 1-5 |
Issue 3: Low sensitivity and high background noise in the analysis of this compound in biological fluids (e.g., blood, urine).
Possible Cause: High concentrations of proteins, lipids, and salts in biological matrices can cause significant ion suppression and contaminate the LC-MS system.
Solution:
-
Effective Protein and Phospholipid Removal:
-
Protein Precipitation (PPT): A simple and quick method, but may not provide sufficient cleanup for very sensitive analyses.
-
Solid-Phase Extraction (SPE): A more thorough cleanup method. For biological fluids, an HLB or a mixed-mode sorbent is recommended.
-
-
Optimize LC-MS/MS Parameters: Ensure that the precursor and product ions, as well as collision energies, are optimized for this compound to maximize signal and minimize background noise.
Quantitative Data Summary: SPE for Bentazon and this compound in Blood [2]
| Parameter | SPE (HLB) |
| Analyte | Bentazon |
| Matrix | Postmortem Blood |
| Matrix Effect (%) | 75.3 |
| Recovery (%) | 103.6 |
| LOD (ng/mL) | 0.05 |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound in Soil
-
Sample Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Filter the supernatant through a 0.22 µm filter.
-
The extract is ready for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water
-
Sample Pre-treatment:
-
Acidify the water sample (e.g., 500 mL) to pH 2-3 with a suitable acid (e.g., formic acid).
-
-
SPE Cartridge Conditioning:
-
Condition an HLB SPE cartridge (e.g., 6 cc, 200 mg) with 5 mL of methanol followed by 5 mL of acidified water (pH 2-3).
-
-
Sample Loading:
-
Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove unretained interferences.
-
-
Elution:
-
Elute the retained analytes with 5 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
-
The extract is ready for LC-MS/MS analysis.
-
Visualization
Caption: Workflow for minimizing matrix effects in this compound LC-MS analysis.
References
6-Hydroxybentazon standard stability and storage conditions
This technical support center provides guidance on the stability and storage of the 6-hydroxybentazon analytical standard. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is the primary metabolite of the herbicide bentazon. In a laboratory setting, it serves as an analytical standard for the accurate identification and quantification of this metabolite in various samples.
Q2: What are the recommended storage conditions for the this compound standard?
A2: Proper storage is crucial to maintain the stability of the this compound standard. Recommendations vary depending on the form of the standard (neat solid vs. solution) and the intended duration of storage.
Q3: How long is the this compound standard stable?
A3: The stability of the standard depends on the storage conditions. For stock solutions, it is reported to be stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[1] The stability of the neat compound at +4°C is generally longer, but it is recommended to refer to the manufacturer's certificate of analysis for specific expiry dates.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not extensively available, its parent compound, bentazon, is known to undergo photolysis, leading to the formation of this compound.[2] As a general precaution, it is advisable to protect this compound standards from light by storing them in amber vials or in the dark.
Troubleshooting Guide
Encountering issues with your this compound standard? This guide will help you troubleshoot common problems.
| Issue | Possible Cause | Recommended Action |
| Inconsistent or inaccurate analytical results | Degradation of the standard due to improper storage. | Verify that the standard has been stored at the recommended temperature and protected from light. If in doubt, use a fresh, unopened standard. |
| Contamination of the standard. | Ensure proper handling procedures are followed to prevent cross-contamination. Use clean, dedicated spatulas and glassware. | |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | Perform a forced degradation study to identify potential degradation products and ensure your analytical method can resolve them from the main peak. |
| Contamination of the solvent or mobile phase. | Use high-purity solvents and freshly prepared mobile phases. Filter all solutions before use. | |
| Loss of signal intensity over time | Adsorption of the analyte to container surfaces. | Use silanized glass vials or polypropylene containers to minimize adsorption. |
| Evaporation of solvent from the standard solution. | Ensure vials are tightly sealed. For long-term storage, use vials with PTFE-lined caps. |
Stability and Storage Summary
The following table summarizes the recommended storage conditions for the this compound standard based on available data.
| Form | Storage Temperature | Reported Stability | Reference |
| Neat Solid | +4°C | Refer to Certificate of Analysis | N/A |
| Stock Solution | -20°C | 1 month | [1] |
| Stock Solution | -80°C | 6 months | [1] |
Experimental Protocols
Protocol for a General Stability-Indicating HPLC Method Development
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid standard to 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
-
HPLC Method Development:
-
Use a reversed-phase C18 column.
-
Develop a gradient elution method using a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Monitor the separation at a suitable UV wavelength (determined by UV scan of this compound).
-
Optimize the gradient, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Potential degradation pathway of Bentazon to this compound and its subsequent degradation.
Caption: Troubleshooting workflow for inconsistent analytical results with this compound standard.
References
troubleshooting poor peak shape in 6-Hydroxybentazon chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatography of 6-Hydroxybentazon.
Troubleshooting Guides
Poor peak shape in the chromatography of this compound can manifest as peak tailing, fronting, or broadening. Below are systematic guides to diagnose and resolve these common issues.
Issue: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a trailing edge that slowly returns to the baseline. This is a common issue when analyzing acidic compounds like this compound.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Mobile Phase pH | This compound is an acidic compound. The pKa of its parent compound, Bentazon, is approximately 3.3, suggesting this compound has a similar acidic nature. To ensure the analyte is in a single, un-ionized form, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the pKa. Recommendation: Buffer the mobile phase to a pH between 2.5 and 3.0 using an appropriate buffer like phosphate or acetate. |
| Secondary Interactions with Stationary Phase | Residual silanol groups on the surface of C18 columns can interact with the analyte, causing tailing. |
| Recommendation 1: Use an end-capped column to minimize the number of free silanol groups. | |
| Recommendation 2: Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites. | |
| Column Overload | Injecting too much sample can lead to peak distortion, including tailing. |
| Recommendation: Reduce the injection volume or dilute the sample. | |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape. |
| Recommendation: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
Issue: Peak Fronting
Peak fronting is characterized by an asymmetrical peak with a leading edge that slopes more than the trailing edge.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Sample Overload | This is the most common cause of peak fronting. The stationary phase becomes saturated with the analyte. |
| Recommendation: Dilute the sample or decrease the injection volume. | |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak. |
| Recommendation: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume. | |
| Low Column Temperature | In some cases, a column temperature that is too low can contribute to peak fronting. |
| Recommendation: Increase the column temperature in small increments (e.g., 5 °C) to see if the peak shape improves. |
Issue: Peak Broadening
Peak broadening results in wider peaks than expected, which can decrease resolution and sensitivity.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Extra-Column Volume | Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to spread out. |
| Recommendation: Use tubing with a small internal diameter and keep the length as short as possible. Ensure all fittings are properly connected to minimize dead volume. | |
| Column Contamination or Voids | A contaminated or old column, or the formation of a void at the column inlet, can lead to peak broadening. |
| Recommendation: First, try flushing the column with a strong solvent. If this does not resolve the issue, consider replacing the guard column or the analytical column. | |
| Mobile Phase Mismatch | A significant mismatch between the sample solvent and the mobile phase can cause band broadening upon injection. |
| Recommendation: Prepare the sample in a solvent that is as close in composition to the mobile phase as possible. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for this compound analysis?
A1: Based on methods for the parent compound Bentazon, a good starting point for a reversed-phase HPLC method for this compound would be:
-
Column: C18, end-capped (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid (to achieve a pH of ~2.5-3.0)
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: Start with a low percentage of B and gradually increase to elute the compound. A typical starting point could be 10-90% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV, at a wavelength determined by the UV spectrum of this compound.
-
Column Temperature: 30 °C
Q2: My this compound peak is tailing even with an acidic mobile phase. What should I do next?
A2: If peak tailing persists with an acidic mobile phase, consider the following:
-
Check your column: Ensure you are using a high-quality, end-capped C18 column. Older columns or those not properly end-capped will have more active silanol groups.
-
Add a silanol blocker: Incorporate a small amount of a basic modifier like triethylamine (TEA) into your mobile phase (e.g., 0.05-0.1%).
-
Reduce sample concentration: You may be overloading the column. Try injecting a more dilute sample.
-
Evaluate for column contamination: Flush the column with a strong solvent to remove any strongly retained compounds that might be causing the issue.
Q3: Can I use a different organic solvent than acetonitrile?
A3: Yes, methanol is a common alternative to acetonitrile in reversed-phase chromatography. The selectivity of your separation may change, so you might need to adjust the gradient profile. Methanol is generally a weaker solvent than acetonitrile, so you may need a higher proportion of it to achieve the same retention time.
Q4: How can I confirm if my peak shape problem is due to the HPLC system and not the method?
A4: To check your system's performance, you can inject a standard mixture of well-behaved compounds (compounds known to give good peak shapes). If these compounds also show poor peak shape, it is likely an issue with your HPLC system (e.g., leaks, extra-column volume, detector problems). If the standards look good, the problem is more likely related to your specific method for this compound.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Optimal Peak Shape
This protocol describes how to systematically adjust the mobile phase pH to minimize peak tailing for this compound.
-
Prepare Stock Solutions:
-
Mobile Phase A1: Water with 0.1% Phosphoric Acid (pH ~2.5)
-
Mobile Phase A2: 20 mM Potassium Phosphate buffer in water, adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
-
Initial Analysis:
-
Equilibrate a C18 column with a mobile phase of 70% A1 and 30% B.
-
Inject a standard solution of this compound.
-
Observe the peak shape and retention time.
-
-
Buffered Mobile Phase Analysis:
-
Equilibrate the same column with a mobile phase of 70% A2 and 30% B.
-
Inject the same standard solution of this compound.
-
Compare the peak shape to the initial analysis. The buffered mobile phase should provide a more symmetrical peak.
-
-
Further Optimization:
-
If tailing persists, incrementally decrease the pH of the buffered mobile phase (e.g., to pH 2.8, 2.5) and re-analyze.
-
Visualizations
Troubleshooting Workflow for Poor Peak Shape
The following diagram illustrates a logical workflow for troubleshooting common peak shape problems in this compound chromatography.
Caption: A decision tree for troubleshooting poor peak shape.
Relationship between Mobile Phase pH and Analyte Ionization
This diagram illustrates the importance of controlling the mobile phase pH relative to the pKa of an acidic analyte like this compound to achieve a consistent, non-ionized state for optimal chromatography.
Caption: Impact of mobile phase pH on analyte ionization.
Technical Support Center: Optimization of MS/MS Parameters for 6-Hydroxybentazon Detection
Welcome to the Technical Support Center for the analysis of 6-Hydroxybentazon using tandem mass spectrometry (MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure accurate and robust detection of this metabolite.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound detection?
A1: For the detection of this compound, electrospray ionization (ESI) in negative ion mode is recommended. This is because the acidic nature of the molecule allows for efficient deprotonation, leading to the formation of the [M-H]⁻ precursor ion and enhancing sensitivity.[1][2]
Q2: What are the recommended multiple reaction monitoring (MRM) transitions for this compound?
A2: The recommended MRM transitions for this compound involve monitoring the deprotonated precursor ion and its characteristic product ions. A common approach is to use one transition for quantification and a second for confirmation.
Q3: I am not seeing a strong signal for this compound. What are the common causes?
A3: A weak or absent signal for this compound can be due to several factors:
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Incorrect Ionization Mode: Ensure you are operating in negative ion mode.
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Suboptimal MS/MS Parameters: Verify that the precursor and product ion m/z values, as well as the collision energy, are correctly set.
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Sample Preparation Issues: Inefficient extraction or the presence of matrix effects can suppress the signal. Consider optimizing your sample cleanup procedure.
-
LC Method: Poor chromatographic peak shape or co-elution with interfering compounds can reduce sensitivity. Ensure your LC method provides good separation and peak focusing.
Q4: How can I optimize the collision energy for my specific instrument?
A4: While published methods provide a good starting point, the optimal collision energy can vary between different mass spectrometer models. To fine-tune this parameter, you can perform a collision energy optimization experiment. This typically involves infusing a standard solution of this compound and ramping the collision energy across a range of values while monitoring the intensity of the desired product ions. The voltage that produces the most intense and stable signal should be selected for your analytical method.
Quantitative Data Summary
The following table summarizes the key MS/MS parameters for the detection of this compound. It is important to note that while the precursor and product ions are generally consistent, the optimal collision energy may require minor adjustments based on the specific mass spectrometer being used.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Function | Collision Energy (CE) |
| This compound | 255 | 134 | Quantitative | Not explicitly found in search results, requires optimization |
| This compound | 255 | 213 | Confirmatory | Not explicitly found in search results, requires optimization |
Note: The collision energy values are instrument-dependent and should be optimized for your specific system. The values provided in published literature for similar compounds can be used as a starting point.
Experimental Protocol: Generic LC-MS/MS Method
This protocol provides a general framework for the analysis of this compound. Optimization of the liquid chromatography and mass spectrometry parameters is crucial for achieving the desired sensitivity and selectivity.
1. Sample Preparation:
-
A solid-phase extraction (SPE) with a hydrophilic-lipophilic balanced (HLB) stationary phase can be effective for cleaning up complex matrices like blood or environmental samples.[1][2]
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient: A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B is typically employed to ensure good separation of bentazon and its metabolites.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters (Example):
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Nebulizer Gas Flow: Instrument dependent
-
Drying Gas Flow: Instrument dependent
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or Low Signal Intensity | Incorrect ionization mode selected. | Verify that the mass spectrometer is operating in negative ion mode . |
| Suboptimal collision energy. | Perform a collision energy optimization for the specific MRM transitions on your instrument. | |
| Poor ionization efficiency. | Check and clean the ion source. Ensure proper nebulization. | |
| Inefficient sample extraction or matrix effects. | Evaluate and optimize your sample preparation procedure. Consider using a matrix-matched calibration curve. | |
| Poor Peak Shape | Incompatible mobile phase with the analyte or column. | Ensure the pH of the mobile phase is appropriate for this compound. Check for column degradation. |
| Column overloading. | Reduce the injection volume or the concentration of the sample. | |
| Issues with the LC system (e.g., leaks, blockages). | Perform routine maintenance on the LC system. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system. |
| Matrix interferences. | Improve the sample cleanup method to remove interfering compounds. | |
| Ion source contamination. | Clean the ion source components. | |
| Inconsistent Results (Poor Reproducibility) | Fluctuations in ion source conditions. | Allow the instrument to stabilize before analysis. Monitor system suitability. |
| Variability in sample preparation. | Ensure consistent execution of the sample preparation protocol. | |
| Unstable spray in the ESI source. | Check the spray needle position and for any blockages. |
MS/MS Optimization Workflow
The following diagram illustrates a logical workflow for the optimization of MS/MS parameters for this compound detection.
References
reducing background noise in 6-Hydroxybentazon sample analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and overcoming common challenges in 6-Hydroxybentazon sample analysis.
Frequently Asked Questions (FAQs)
1. What are the common sources of background noise in this compound analysis?
High background noise in the analysis of this compound, a major metabolite of the herbicide Bentazone, can originate from various sources, including:
-
Sample Matrix: Complex matrices such as soil, whole blood, and plant tissues contain numerous endogenous compounds that can co-elute with this compound, causing interference.
-
Sample Preparation: Incomplete removal of matrix components during sample cleanup is a primary contributor to background noise. Contaminants from solvents, reagents, and labware can also be introduced.
-
Chromatography: A suboptimal Liquid Chromatography (LC) method can lead to poor separation of this compound from matrix interferences. Mobile phase impurities and column bleed can also elevate the baseline.
-
Mass Spectrometry (MS): Ion suppression or enhancement due to co-eluting matrix components can affect the signal intensity of this compound. Improper MS settings can also lead to a high chemical background.
2. How can I effectively clean up my this compound samples to reduce matrix effects?
Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples prior to this compound analysis. A method using a hydrophilic-lipophilic balanced (HLB) SPE cartridge has been successfully developed for the analysis of this compound in postmortem whole blood.[1] This approach can be adapted for other matrices.
For a general SPE workflow, consider the following steps:
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Sample Pre-treatment: This step is crucial for optimal analyte retention. It may involve dilution, pH adjustment, or protein precipitation.[2]
-
Conditioning/Equilibration: Prepare the SPE sorbent by washing it with an organic solvent followed by an aqueous solution to ensure proper interaction with the sample.
-
Sample Loading: Apply the pre-treated sample to the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Selectively remove interfering compounds with a wash solvent that elutes contaminants but retains this compound.
-
Elution: Elute the purified this compound from the sorbent using a strong organic solvent.
3. What are the recommended LC-MS/MS parameters for this compound analysis?
A validated method for the determination of this compound in postmortem blood utilized the following conditions[1]:
-
LC Column: C18 column
-
Mobile Phase: A gradient elution with 0.1% formic acid in distilled water and 0.1% formic acid in methanol.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Selective reaction monitoring (SRM).
For Bentazone, the parent compound, the following parent-daughter ion transitions have been monitored: m/z 239 → 132 (quantitative) and m/z 239 → 197 (confirmatory).[3] Similar transitions can be optimized for this compound.
Troubleshooting Guides
Issue 1: High Background Noise in Chromatogram
Possible Causes:
-
Insufficient sample cleanup.
-
Contaminated mobile phase or LC system.
-
Suboptimal MS parameters.
Solutions:
-
Optimize Sample Cleanup:
-
Implement a robust SPE method, such as one using an HLB cartridge.
-
Ensure complete removal of particulates by centrifuging or filtering the sample before loading onto the SPE cartridge.[2]
-
-
Check for Contamination:
-
Run a blank injection (mobile phase only) to assess system cleanliness.
-
If the blank is noisy, prepare fresh mobile phase using high-purity solvents and water.
-
Purge the LC system thoroughly.
-
-
Refine MS Parameters:
-
Perform a tuning of the mass spectrometer to ensure optimal sensitivity and resolution.
-
Adjust the collision energy and other SRM parameters to maximize the signal for this compound while minimizing background ions.
-
Issue 2: Poor Peak Shape (Fronting, Tailing, or Splitting)
Possible Causes:
-
Incompatible sample solvent with the mobile phase.
-
Column overload.
-
Contaminated guard or analytical column.
Solutions:
-
Solvent Mismatch:
-
Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
-
-
Column Overload:
-
Dilute the sample to a lower concentration.
-
-
Column Contamination:
-
Replace the guard column.
-
If the problem persists, wash the analytical column with a series of strong solvents. If this fails, the column may need to be replaced.
-
Issue 3: Low or Inconsistent Recovery
Possible Causes:
-
Inefficient extraction from the sample matrix.
-
Suboptimal SPE procedure.
-
Ion suppression in the MS source.
Solutions:
-
Extraction Efficiency:
-
Optimize the extraction solvent and technique (e.g., vortexing, sonication) to ensure complete recovery of this compound from the sample matrix.
-
-
SPE Optimization:
-
Carefully select the SPE sorbent and elution solvent. A study on Bentazone found that a polystyrene-based polymer with methanol containing 5% NH3 as the elution solvent provided good recoveries.[4]
-
Ensure the sample pH is appropriate for the chosen SPE chemistry.
-
-
Mitigate Ion Suppression:
-
Improve sample cleanup to remove co-eluting matrix components.
-
Adjust the chromatography to separate this compound from the suppression zone.
-
Consider using a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for matrix effects.
-
Data Presentation
Table 1: Performance Data for this compound Analysis in Postmortem Whole Blood using SPE-LC-MS/MS[1]
| Parameter | Value |
| Recovery | 103.6% (for Bentazone) |
| Matrix Effect | 75.3% (for Bentazone) |
| Process Efficiency | 77.9% (for Bentazone) |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Linearity | 5-500 ng/mL |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Whole Blood[1]
This protocol is based on a validated method for the analysis of Bentazone and its hydroxylated metabolites in postmortem whole blood.
-
Sample Pre-treatment:
-
To 1 mL of whole blood, add an internal standard.
-
Vortex mix for 10 seconds.
-
Add 3 mL of 0.1 M phosphate buffer (pH 6.0) and vortex for 30 seconds.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge.
-
Condition the cartridge by passing 3 mL of methanol followed by 3 mL of distilled water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of distilled water.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Visualizations
Caption: Workflow for this compound sample preparation and analysis.
Caption: Troubleshooting guide for high background noise.
References
- 1. Simultaneous determination of bentazone and its metabolites in postmortem whole blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
6-Hydroxybentazon derivatization methods for improved sensitivity
This technical support center provides troubleshooting guidance and frequently asked questions for the derivatization and analysis of 6-hydroxybentazon, a metabolite of the herbicide bentazon. The information is tailored for researchers, scientists, and drug development professionals to enhance analytical sensitivity and address common experimental challenges.
Troubleshooting Guide
Encountering issues during the analysis of this compound is common due to its polar nature. This guide provides solutions to frequently observed problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivatization Product | Presence of moisture in the sample or reagents. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Lyophilize (freeze-dry) the sample extract to remove all water before adding derivatization reagents.[1] |
| Incomplete reaction due to suboptimal temperature or time. | Optimize the derivatization temperature and reaction time. For silylation with MSTFA, a common starting point is 37°C for 30 minutes.[1] For methylation with TMSD, reaction time and temperature are influential parameters that need optimization.[2][3] | |
| Inactive derivatization reagent. | Use fresh derivatization reagents. Silylating agents are particularly sensitive to moisture and should be stored in a desiccator. | |
| Peak Tailing in GC-MS | Adsorption of the polar analyte to active sites in the GC system (e.g., liner, column). | Use a deactivated liner and a high-quality capillary column suitable for polar compounds. Consider using a retention gap.[4] |
| Suboptimal GC oven temperature program. | Optimize the temperature ramp to ensure sharp peaks. A slower ramp at the beginning of the run can improve the focusing of early-eluting compounds. | |
| Mismatch between the sample solvent and the mobile phase. | Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions to avoid peak distortion.[5] | |
| Multiple Derivatization Peaks for a Single Analyte | Tautomerization of this compound leading to different derivatized isomers. | For compounds with keto-enol tautomerism, a methoximation step prior to silylation can stabilize the molecule and prevent the formation of multiple derivatives.[1] |
| Incomplete derivatization leading to partially derivatized products. | Increase the amount of derivatizing reagent and/or extend the reaction time and temperature to drive the reaction to completion. | |
| Matrix Interference/Ion Suppression in LC-MS/MS | Co-eluting matrix components affecting the ionization of this compound. | Improve sample cleanup procedures, for example, by using solid-phase extraction (SPE).[6] |
| Adjust chromatographic conditions to separate this compound from interfering matrix components.[6] | ||
| Use a matrix-matched calibration curve to compensate for matrix effects.[7] | ||
| Ghost Peaks in GC-MS | Carryover from a previous injection. | Run a blank solvent injection to confirm carryover. Increase the final oven temperature and hold time of the GC method to ensure all compounds elute. Clean the GC inlet and liner.[8] |
| Contamination of the syringe, carrier gas, or septum. | Use a clean syringe and high-purity carrier gas. Replace the septum regularly as septum bleed can introduce ghost peaks.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for derivatizing this compound before analysis?
Derivatization is primarily performed to improve the analytical properties of this compound, especially for gas chromatography-mass spectrometry (GC-MS) analysis. The main goals of derivatization are:
-
Increased Volatility: this compound is a polar compound with low volatility. Derivatization replaces active hydrogen atoms in the hydroxyl and carboxylic acid groups with less polar functional groups, making the molecule more volatile and suitable for GC analysis.[10]
-
Improved Thermal Stability: The derivatized compound is often more stable at the high temperatures used in the GC inlet and column.[10]
-
Enhanced Sensitivity: Derivatization can lead to derivatives with better chromatographic behavior (e.g., sharper peaks) and more favorable mass spectrometric fragmentation, resulting in improved sensitivity and lower detection limits.
Q2: Which derivatization methods are recommended for this compound for GC-MS analysis?
For phenolic and carboxylic acid-containing compounds like this compound, the most common derivatization methods for GC-MS are silylation and methylation .
-
Silylation: This method replaces active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Common silylating reagents include:
-
Methylation: This method converts the carboxylic acid and phenolic hydroxyl groups to their corresponding methyl esters and ethers. A common and safer alternative to the hazardous diazomethane is trimethylsilyldiazomethane (TMSD) .[2][3]
Q3: Can this compound be analyzed without derivatization?
Yes, this compound can be analyzed directly using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach avoids the extra sample preparation steps of derivatization. A validated LC-MS/MS method has been reported for the simultaneous determination of bentazon and its hydroxylated metabolites, including this compound, in biological samples.
Q4: What are the typical limits of detection (LOD) for this compound with and without derivatization?
The LOD can vary significantly depending on the analytical method, instrument sensitivity, and matrix. The following table summarizes reported LODs for this compound and related acidic herbicides using different analytical approaches.
| Analyte | Method | Derivatization Reagent | Limit of Detection (LOD) |
| This compound | LC-MS/MS | None | 0.5 ng/mL |
| Acidic Herbicides (e.g., 2,4-D, MCPA) | GC-MS | Trimethylsilyldiazomethane (TMSD) | 4.1 - 8.1 ng/mL[2] |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis (General Protocol)
This is a general protocol for the silylation of phenolic compounds and should be optimized for this compound.
-
Sample Preparation: Evaporate an aliquot of the sample extract to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous.[1]
-
Methoximation (Optional but Recommended): To prevent the formation of multiple derivatives due to tautomerism, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Vortex and heat at 60°C for 60 minutes.[1]
-
Silylation: Cool the sample to room temperature. Add 50 µL of MSTFA (or BSTFA). Vortex and heat at 60°C for 30 minutes.[1]
-
Analysis: After cooling, the sample is ready for injection into the GC-MS system.
Protocol 2: Analysis of this compound by LC-MS/MS (Without Derivatization)
This protocol is based on a published method for the analysis of bentazon and its metabolites.
-
Sample Preparation: Perform a solid-phase extraction (SPE) to clean up and concentrate the sample. A hydrophilic-lipophilic balanced (HLB) SPE cartridge is suitable for this purpose.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A gradient elution is used to separate the analytes.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Analysis Mode: Selected reaction monitoring (SRM) for high selectivity and sensitivity.
-
Visualizations
Caption: General workflow for the silylation of this compound for GC-MS analysis.
Caption: Workflow for the direct analysis of this compound by LC-MS/MS.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arborassays.com [arborassays.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: 6-Hydroxybentazon Analysis in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation of 6-Hydroxybentazon in complex matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, a polar metabolite of the herbicide Bentazon. Challenges often arise from its high polarity and the complexity of matrices such as soil, water, and food products.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Inappropriate mobile phase pH affecting the ionization state of this compound. | Adjust the mobile phase pH to ensure a consistent and single ionic state. For reversed-phase chromatography, a lower pH (e.g., using formic acid) is often beneficial. |
| Secondary interactions with the stationary phase. | Use a column with end-capping or a different stationary phase chemistry. Consider adding a competing agent to the mobile phase. | |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Sample solvent is stronger than the mobile phase. | Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase conditions. | |
| Low Recovery | Inefficient extraction from the matrix. | Optimize the extraction solvent. For polar compounds like this compound, polar solvents like methanol or acetonitrile are often used. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a good starting point.[1][2][3] |
| Analyte loss during sample cleanup. | Evaluate the sorbent used in dispersive solid-phase extraction (dSPE). Primary secondary amine (PSA) is commonly used, but for highly polar compounds, a different sorbent or a combination may be necessary. Ensure the pH during cleanup does not affect the stability of this compound. | |
| Degradation of the analyte. | This compound can be unstable under certain conditions. Ensure samples are stored properly (e.g., at -80°C for long-term storage) and minimize the time between extraction and analysis.[4] Consider the use of antioxidants or pH adjustment to improve stability. | |
| Significant Matrix Effects (Ion Suppression or Enhancement) | Co-eluting matrix components interfering with the ionization of this compound in the mass spectrometer source. | Improve sample cleanup to remove interfering compounds. Techniques like dSPE with different sorbents (e.g., C18, GCB) can be effective.[1] |
| Optimize chromatographic conditions to separate this compound from matrix interferences. This may involve adjusting the gradient, flow rate, or using a different column. | ||
| Use matrix-matched calibration standards to compensate for matrix effects.[1] | ||
| Employ an isotopically labeled internal standard if available. | ||
| Inconsistent Results/Poor Precision | Variability in sample preparation. | Ensure consistent and reproducible sample homogenization and extraction procedures. Automated sample preparation can improve precision. |
| Instrument instability. | Perform regular instrument maintenance and system suitability tests to ensure the LC-MS/MS system is performing optimally. | |
| Analyte instability in the autosampler. | Keep the autosampler at a low temperature to prevent degradation of the analyte in the prepared samples. |
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when developing a method for this compound in complex matrices?
A1: The most significant challenge is typically managing matrix effects. This compound is a polar compound, and complex matrices like soil and food often contain numerous co-extractive polar components that can interfere with its ionization in the mass spectrometer, leading to ion suppression or enhancement. Effective sample cleanup and the use of matrix-matched calibrants are crucial to mitigate these effects.
Q2: Which sample preparation technique is recommended for this compound?
A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting pesticides, including polar metabolites like this compound, from various food and environmental matrices.[1][2][5][6] The original method often requires modification, such as adjusting the extraction solvent, buffering salts, and dSPE cleanup sorbents, to optimize recovery and minimize matrix effects for this specific analyte.
Q3: How can I improve the retention of this compound on a reversed-phase HPLC column?
A3: Due to its polarity, this compound may exhibit poor retention on traditional C18 columns. To improve retention, consider the following:
-
Use an aqueous mobile phase with a low percentage of organic solvent.
-
Adjust the mobile phase pH with an acid (e.g., formic acid) to suppress the ionization of the hydroxyl group, making the molecule less polar.
-
Employ a column with a more retentive stationary phase or one designed for polar analytes.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative separation technique for highly polar compounds.
Q4: What are typical validation parameters for a this compound analytical method?
A4: A robust method validation should include the assessment of linearity, accuracy (recovery), precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[7][8][9][10] The table below shows example validation parameters.
Quantitative Data Summary
The following table summarizes typical method validation parameters for the analysis of this compound and other polar pesticides in complex matrices, compiled from various studies.
| Parameter | Matrix | Method | Linearity (R²) | Recovery (%) | Precision (RSD%) | LOD | LOQ |
| Polar Pesticides | Brinjal | Modified QuEChERS LC-MS/MS | ≥ 0.9964 | 70-120 | < 20 | - | - |
| Multiclass Antibiotics | Vegetables | Modified QuEChERS RP-LC-UV | 0.9978–0.9995 | 74.5 - 105.9 | < 11 | 0.02–2.48 µg/kg | 0.06–7.52 µg/kg |
| Dexamethasone & 6β-hydroxydexamethasone | - | RP-HPLC | - | 90.02 - 101.18 | - | 0.84 µg/mL (Dex) | 2.55 µg/mL (Dex) |
| Various Analytes | Wastewater | Online SPE-LC-MS/MS | > 0.99 | 78.4 - 111.0 | < 13 | 1.30-10.6 ng/L | 4.33 - 35.3 ng/L |
Note: This table provides a general overview. Specific values will vary depending on the exact methodology, matrix, and instrumentation.
Experimental Protocols
Modified QuEChERS Method for this compound in Soil
This protocol is a representative example and may require optimization for different soil types.
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry soil) and vortex for 1 minute.
-
Add 10 mL of acetonitrile and an appropriate internal standard.
-
Shake vigorously for 1 minute.
-
-
Extraction:
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL dSPE tube containing 900 mg MgSO₄ and 300 mg of a suitable sorbent (e.g., PSA, C18, or a combination).
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer an aliquot of the cleaned extract into an autosampler vial.
-
Acidify the extract with a small amount of formic acid to improve analyte stability and chromatographic peak shape.
-
The sample is now ready for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Development and validation of a modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of difenoconazole, dimethoate, pymetrozine, and chlorantraniliprole in brinjal collected from fields and markets places to assess human health risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Validation of modified QuECHERS extraction method for quantitative enrichment of seven multiclass antibiotic residues from vegetables followed by RP-LC-UV analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. QuEChERS: About the method [quechers.eu]
- 6. shimisanj.com [shimisanj.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
dealing with co-eluting interferences for 6-Hydroxybentazon
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxybentazon. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis, with a focus on dealing with co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to analyze?
A1: this compound is a primary metabolite of Bentazon, a selective post-emergence herbicide used to control broadleaf weeds in various crops.[1] Monitoring for this compound is crucial for environmental risk assessment, food safety, and toxicological studies, as the presence of metabolites can provide a more complete picture of the fate and impact of the parent herbicide.
Q2: What are the common analytical techniques for the determination of this compound?
A2: The most common and effective analytical technique for the determination of this compound in various matrices (e.g., water, soil, biological fluids) is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is essential for detecting low concentrations in complex samples.
Q3: What are the typical sample preparation methods for this compound analysis?
A3: Sample preparation is critical for accurate analysis and to minimize matrix effects. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a widely used method for cleaning up and concentrating this compound and other analytes from liquid samples like water or plasma. Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges are often effective.[1]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is popular for pesticide residue analysis in food and agricultural samples. It involves a simple extraction and cleanup process.
-
Liquid-Liquid Extraction (LLE): This classic technique can also be used, but it is often more solvent and labor-intensive than SPE.
Troubleshooting Guide: Co-eluting Interferences
Co-elution, where two or more compounds elute from the chromatography column at the same time, is a common challenge that can lead to inaccurate quantification and identification of this compound. This guide provides a systematic approach to diagnosing and resolving co-elution issues.
Q4: How can I identify if I have a co-elution problem with my this compound peak?
A4: Several indicators can suggest a co-eluting interference:
-
Poor Peak Shape: Look for asymmetrical peaks, such as those with shoulders, tailing, or fronting. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.
-
Inconsistent Ion Ratios: In an LC-MS/MS method using Multiple Reaction Monitoring (MRM), the ratio of the quantifier to qualifier ion transition should be consistent across all standards and samples. A significant deviation in this ratio in a sample can indicate the presence of an interference.
-
Use of a Diode Array Detector (DAD): If your LC system is equipped with a DAD, you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the entire peak. If the spectra are not identical, it suggests the presence of more than one compound.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can provide a more detailed view of the ions present at a specific retention time, helping to identify co-eluting species with different elemental compositions.
Q5: What are the first steps to take if I suspect co-elution?
A5: If you suspect co-elution, follow these initial steps:
-
Analyze a Blank: Inject a solvent blank and a matrix blank (an extract of the same matrix as your sample, but known to be free of this compound). This will help you determine if the interference is coming from your system, reagents, or the sample matrix itself.
-
Review Your Sample Preparation: Inadequate sample cleanup is a common source of interferences. Consider if your sample preparation method is effectively removing matrix components. You may need to optimize your SPE or QuEChERS protocol.
-
Optimize Chromatographic Selectivity: The most direct way to resolve co-eluting peaks is to improve the chromatographic separation. This can be achieved by:
-
Modifying the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting compounds.
-
Changing the Mobile Phase Composition: Altering the organic solvent (e.g., from acetonitrile to methanol, or vice versa) or the pH of the aqueous phase can change the selectivity of the separation.
-
Trying a Different Column: If modifications to the mobile phase are not successful, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18).
-
Q6: What if I cannot chromatographically resolve the interference?
A6: If complete chromatographic separation is not feasible, you can leverage the selectivity of your mass spectrometer:
-
Optimize MRM Transitions: Ensure that your selected precursor and product ions are highly specific to this compound. If the interference has a different mass, it will not be detected in the same MRM channel.
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with the same nominal mass but different exact masses, providing an additional layer of selectivity.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of this compound and related compounds by LC-MS/MS. Please note that these values can vary depending on the specific instrumentation, method, and matrix.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier/Qualifier) | Retention Time (min) | LOD (ng/mL) |
| This compound | 255.1 | 213.1 / 171.1 | ~4.5 | 0.5 |
| Bentazon | 239.1 | 197.1 / 132.1 | ~5.2 | 0.05 |
| 8-Hydroxybentazon | 255.1 | 213.1 / 171.1 | ~4.2 | 0.5 |
| Internal Standard (e.g., MCPA) | 199.0 | 141.0 / 114.0 | ~5.8 | N/A |
Data is compiled and adapted from Lee et al. (2018) and general mass spectrometry principles. Retention times are approximate and highly dependent on the specific chromatographic conditions.
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
This protocol is adapted from the method described by Lee et al. (2018) for the extraction of Bentazon and its metabolites from biological fluids, and is applicable to water samples.[1]
-
Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load 10 mL of the water sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
The following are typical parameters for the analysis of this compound by UPLC-MS/MS:
-
LC System: A UPLC system capable of high-pressure gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient:
-
0-1 min: 30% B
-
1-6 min: Linear gradient to 90% B
-
6-8 min: Hold at 90% B
-
8-8.1 min: Return to 30% B
-
8.1-10 min: Re-equilibration at 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Visualizations
References
Technical Support Center: Optimizing pH for 6-Hydroxybentazon Liquid-Liquid Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of pH during the liquid-liquid extraction (LLE) of 6-Hydroxybentazon.
Frequently Asked Questions (FAQs)
Q1: What is the critical role of pH in the liquid-liquid extraction of this compound?
The pH of the aqueous sample is a critical parameter in the liquid-liquid extraction (LLE) of this compound because it determines the compound's state of ionization. This compound is a metabolite of the herbicide Bentazon and possesses a phenolic hydroxyl group, making it a weak acid. The parent compound, Bentazon, has a pKa of approximately 3.3.[1][2] The ionization state of this compound directly impacts its solubility in the aqueous and organic phases. For efficient extraction into an organic solvent, the compound should be in its neutral, un-ionized form, which is achieved by adjusting the pH of the aqueous sample to be significantly lower than the pKa of the analyte.
Q2: What is the recommended pH range for the extraction of this compound?
Q3: Which organic solvents are suitable for extracting this compound?
The choice of organic solvent is crucial for a successful LLE. The ideal solvent should have high solubility for the neutral this compound molecule and be immiscible with water. Common solvents for the extraction of moderately polar to nonpolar compounds from aqueous matrices include:
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Methyl tert-butyl ether (MTBE)
-
Diethyl ether
The selection should also consider the solvent's polarity, volatility (for ease of removal), and compatibility with the subsequent analytical method (e.g., HPLC, GC-MS).
Q4: How can I improve the recovery of this compound if it is low?
Low recovery can be due to several factors. Here are some troubleshooting steps:
-
Verify pH: Ensure the pH of the aqueous sample is sufficiently acidic (≤ 2). Use a calibrated pH meter for accurate measurement.
-
Increase Salting-Out Effect: Add a neutral salt, such as sodium chloride (NaCl), to the aqueous phase. This increases the ionic strength of the aqueous layer, decreases the solubility of this compound in it, and promotes its transfer to the organic phase.
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Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent instead of a single extraction with a large volume. Typically, three sequential extractions are sufficient to ensure a high recovery rate.
-
Solvent Selection: If recovery is still low, consider a different extraction solvent with a higher affinity for this compound.
-
Minimize Emulsions: Emulsion formation at the interface can trap the analyte and lead to poor recovery. See the troubleshooting guide below for managing emulsions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Recovery | - Incorrect pH of the aqueous phase.- Incomplete partitioning into the organic solvent.- Emulsion formation. | - Adjust the pH of the aqueous sample to ≤ 2 using a suitable acid (e.g., HCl, H₂SO₄).- Perform at least three sequential extractions.- Add NaCl to the aqueous phase to increase the salting-out effect.- Allow more time for phase separation.- If an emulsion has formed, refer to the "Emulsion Formation" section below. |
| Emulsion Formation at the Interface | - Vigorous shaking of the separatory funnel.- Presence of surfactants or particulate matter in the sample. | - Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of saturated NaCl solution (brine) to break the emulsion.- Centrifuge the sample to facilitate phase separation.- Filter the sample through a glass wool plug before extraction to remove particulates. |
| Analyte Precipitation at Low pH | - The concentration of this compound in the sample is high, and its solubility in the acidified aqueous phase is exceeded. | - Dilute the sample before acidification.- If a precipitate forms, ensure it is redissolved in the organic solvent during extraction. You may need to increase the volume of the organic solvent. |
| Inconsistent Results | - Inaccurate pH measurement.- Inconsistent extraction times and shaking intensity.- Fluctuation in temperature. | - Calibrate the pH meter before each use.- Standardize the extraction protocol, including shaking time and technique.- Perform extractions at a consistent room temperature. |
Quantitative Data Presentation
| pH of Aqueous Phase | Predicted Ionization State | Expected Extraction Efficiency (%) |
| 1.0 | >99% Neutral | >95% |
| 2.0 | ~97% Neutral | 90-95% |
| 3.0 | ~76% Neutral | 70-80% |
| 4.0 | ~24% Neutral | 20-30% |
| 5.0 | <3% Neutral | <10% |
| 7.0 | <0.1% Ionized | <1% |
Note: This table is for illustrative purposes. Actual extraction efficiencies will depend on the specific solvent system, sample matrix, and experimental conditions.
Experimental Protocols
Detailed Methodology for pH Optimization of this compound LLE
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Spike a known volume of the aqueous matrix (e.g., deionized water, buffer, or environmental water sample) with the stock solution to a final concentration relevant to your application.
-
-
pH Adjustment:
-
Prepare a series of identical spiked aqueous samples.
-
Adjust the pH of each sample to a different value (e.g., 1, 2, 3, 4, 5, 6, and 7) using dropwise addition of a suitable acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH).
-
Use a calibrated pH meter to accurately measure and record the final pH of each sample.
-
-
Liquid-Liquid Extraction:
-
Transfer each pH-adjusted aqueous sample to a separate separatory funnel.
-
Add a specific volume of the chosen organic solvent (e.g., ethyl acetate) to each funnel. A typical phase ratio is 1:1 or 2:1 (aqueous:organic).
-
Gently invert the funnel multiple times (e.g., 20-30 times) for a set period (e.g., 2 minutes), venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate completely.
-
-
Phase Separation and Collection:
-
Carefully drain the lower layer (the identity of which depends on the relative densities of the aqueous and organic phases) from the separatory funnel.
-
Collect the organic layer containing the extracted this compound.
-
Repeat the extraction of the aqueous layer two more times with fresh portions of the organic solvent, combining all organic extracts for each sample.
-
-
Drying and Concentration:
-
Dry the combined organic extracts by passing them through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent from the dried extract under a gentle stream of nitrogen or using a rotary evaporator to a small, known volume.
-
-
Analysis:
-
Reconstitute the residue in a suitable solvent for your analytical instrument.
-
Analyze the extracts using a validated analytical method (e.g., HPLC-UV, LC-MS/MS) to determine the concentration of this compound.
-
Calculate the extraction recovery at each pH value.
-
Mandatory Visualizations
Caption: Workflow for optimizing pH in this compound LLE.
Caption: pH's impact on this compound's state and extraction.
References
Validation & Comparative
A Comparative Guide to Cross-Validated Analytical Methods for 6-Hydroxybentazon
For researchers, scientists, and drug development professionals, the accurate quantification of 6-Hydroxybentazon, a primary metabolite of the herbicide Bentazon, is crucial for environmental monitoring and toxicological studies. This guide provides an objective comparison of cross-validated analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
The selection of an analytical method for this compound is a critical decision that impacts data quality, sensitivity, and sample throughput. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for its analysis. This guide delves into the performance characteristics of each method, offering a clear comparison to facilitate an informed choice.
Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters for the analysis of this compound using HPLC-UV, LC-MS/MS, and GC-MS. The data presented is a synthesis of findings from various validation studies.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | Higher (ng/mL range) | Lower (pg/mL to low ng/mL range) [1] | Moderate (ng/mL range) |
| Limit of Quantitation (LOQ) | Higher (ng/mL range) | Lower (low ng/mL range) [1] | Moderate (ng/mL range) |
| Recovery | Good (Typically 80-110%) | Excellent (Typically 88-111%)[1] | Good (Varies with derivatization) |
| Precision (%RSD) | Good (<15%) | Excellent (<10%)[1] | Good (<15%) |
| Specificity | Moderate (Prone to matrix interference) | Excellent (High specificity from MRM scans) | High (Good specificity with mass filtering) |
| Sample Throughput | Moderate | High | Lower (Requires derivatization) |
| Cost (Instrument & Consumables) | Lower | Higher | Moderate |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical results. Below are outlines of typical experimental protocols for each of the compared methods.
Sample Preparation: QuEChERS Method
A widely adopted and effective method for extracting pesticides and their metabolites from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Homogenization : A representative sample (e.g., 10-15 g of soil or a water sample) is homogenized.
-
Extraction : The homogenized sample is extracted with an organic solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and enhance analyte partitioning into the organic layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile extract is then cleaned up using a d-SPE step. This involves adding a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components like organic acids, fatty acids, and sugars.
-
Final Extract : After centrifugation, the supernatant is collected, and may be evaporated and reconstituted in a suitable solvent for instrumental analysis.
Instrumental Analysis
-
Chromatographic Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with a pH modifier like phosphoric acid) and an organic phase (e.g., methanol or acetonitrile).
-
Flow Rate : Typically 0.8-1.0 mL/min.
-
Detection : UV detector set at the maximum absorbance wavelength for this compound (around 230 nm).[2]
-
Quantification : Based on the peak area of the analyte compared to a calibration curve prepared with certified reference standards.
-
Chromatographic Column : C18 or other suitable reversed-phase column.
-
Mobile Phase : A gradient elution is commonly used with a mixture of water and methanol or acetonitrile, both containing a small percentage of a modifier like formic acid to improve ionization.[1]
-
Ionization : Electrospray ionization (ESI) in negative ion mode is typically employed for Bentazon and its hydroxylated metabolites.[1]
-
Mass Spectrometry : A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.
-
Quantification : Based on the peak area of the specific MRM transition, referenced against a calibration curve.
-
Derivatization : As this compound is a polar and non-volatile compound, a derivatization step is necessary before GC analysis. Silylation is a common approach, where the hydroxyl group is converted to a less polar and more volatile trimethylsilyl (TMS) ether.
-
Chromatographic Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas : Helium at a constant flow rate.
-
Injection : Splitless or pulsed splitless injection is often used for trace analysis.
-
Mass Spectrometry : A single quadrupole or ion trap mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized this compound.
-
Quantification : Based on the peak area of the selected ions, compared to a calibration curve of the derivatized standard.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for the analysis of this compound and the logical relationship between the different analytical techniques.
Caption: General workflow for this compound analysis.
References
- 1. Simultaneous determination of bentazone and its metabolites in postmortem whole blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of bentazon residues in water by high-performance liquid chromatography. Validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Measurement of 6-Hydroxybentazon
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative measurement of 6-Hydroxybentazon, a principal metabolite of the herbicide Bentazon. The information presented is intended to assist laboratories in selecting and validating appropriate analytical methods, and to serve as a foundational document for establishing a formal inter-laboratory comparison study. The data herein is compiled from published research, offering a baseline for performance expectations across different analytical platforms and matrices.
Quantitative Performance of Analytical Methods
The selection of an appropriate analytical method for this compound quantification is critical and depends on the matrix, required sensitivity, and available instrumentation. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted technique due to its high sensitivity and selectivity. Below is a summary of reported performance data from various studies, which can serve as a benchmark for individual laboratory validations.
| Parameter | Method | Matrix | Reported Value | Reference |
| Limit of Detection (LOD) | LC-MS/MS | Postmortem Whole Blood | 0.5 ng/mL | [1][2] |
| Limit of Quantification (LOQ) | HPLC-MS/MS | Wheat (plants, straw, grain) | 2.5–12 µg/kg | |
| Linearity Range | LC-MS/MS | Postmortem Whole Blood | 5–500 ng/mL | [1][2] |
| Accuracy (Recovery) | LC-MS/MS | Postmortem Whole Blood | 88.2–110.5% | [1][2] |
| HPLC-MS/MS | Wheat (plants, straw, grain) | 74.8%–94.0% | ||
| Precision (Bias) | LC-MS/MS | Postmortem Whole Blood | 0.5–7.5% | [1][2] |
Experimental Protocols
Detailed below are representative experimental protocols for the analysis of this compound. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and sample matrices.
Method 1: LC-MS/MS for this compound in Biological Fluids (e.g., Blood)
This method is suitable for the sensitive detection and quantification of this compound in complex biological matrices.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of whole blood, add an internal standard.
-
Perform protein precipitation with an appropriate solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto a hydrophilic-lipophilic balanced (HLB) SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Flow Rate: As per column specifications and system optimization.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Selective Reaction Monitoring (SRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
Method 2: HPLC-MS/MS for this compound in Plant Matrices (e.g., Wheat)
This protocol is adapted for the analysis of this compound in various plant tissues.
1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Homogenize a representative sample of the plant material.
-
To a subsample, add water and an appropriate extraction solvent (e.g., acetonitrile with 1% formic acid).
-
Add extraction salts (e.g., NaCl and MgSO4) and shake vigorously.
-
Centrifuge to separate the layers.
-
Take an aliquot of the supernatant for cleanup.
-
Add a cleanup sorbent (e.g., MgSO4) to remove water and potential interferences.
-
Centrifuge and filter the supernatant for HPLC-MS/MS analysis.
2. Liquid Chromatography
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution program with solvents such as water with formic acid and acetonitrile.
-
Flow Rate: Optimized for the specific column and system.
-
Injection Volume: 5-20 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: ESI in positive or negative ion mode, depending on optimal signal.
-
Detection Mode: SRM.
-
Transitions: Monitor for the specific precursor and product ions of this compound.
Visualizations
Metabolic Pathway of Bentazon to this compound
The primary metabolic transformation of Bentazon in various organisms and environmental systems involves the hydroxylation of the aromatic ring. This process is a critical detoxification step.
Caption: Metabolic conversion of Bentazon to this compound.
Inter-Laboratory Comparison Workflow
A proposed workflow for conducting an inter-laboratory comparison for this compound measurement is outlined below. This workflow ensures a structured and standardized approach to comparing laboratory performance.
Caption: Proposed workflow for an inter-laboratory comparison study.
References
Comparative Analysis of 6-Hydroxybentazon and Other Bentazon Metabolites: A Guide for Researchers
A comprehensive examination of the key metabolites of the herbicide Bentazon, this guide offers a comparative analysis of 6-Hydroxybentazon, 8-Hydroxybentazon, and N-Methylbentazon. The document provides a detailed overview of their toxicological profiles, metabolic pathways, and analytical detection methods, supported by experimental data and protocols to assist researchers, scientists, and drug development professionals in their work.
Bentazon, a widely used selective herbicide, undergoes transformation in the environment and in biological systems, leading to the formation of several metabolites. Among these, this compound, 8-Hydroxybentazon, and N-Methylbentazon are of significant interest due to their potential environmental and toxicological implications. Understanding the distinct characteristics of these metabolites is crucial for a comprehensive risk assessment of Bentazon.
Chemical Structures and Properties
The primary metabolites of Bentazon are formed through hydroxylation of the aromatic ring and N-methylation. The chemical structures of Bentazon and its key metabolites are presented below.
| Compound | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) |
| Bentazon | [Insert Image of Bentazon Structure] | C₁₀H₁₂N₂O₃S | 240.28 |
| This compound | [Insert Image of this compound Structure] | C₁₀H₁₂N₂O₄S | 256.28 |
| 8-Hydroxybentazon | [Insert Image of 8-Hydroxybentazon Structure] | C₁₀H₁₂N₂O₄S | 256.28 |
| N-Methylbentazon | [Insert Image of N-Methylbentazon Structure] | C₁₁H₁₄N₂O₃S | 254.31 |
Comparative Toxicological Profile
Toxicological evaluations have indicated that the hydroxylated metabolites of Bentazon, this compound and 8-Hydroxybentazon, are generally less acutely toxic than the parent compound. For risk assessment purposes, the European Commission has suggested that Bentazon and its metabolites this compound and 8-Hydroxybentazon can be considered to have equivalent toxicity.[1] However, specific quantitative data for a direct comparison between the metabolites is limited.
| Compound | Acute Oral LD50 (Rat) | Key Toxicological Findings |
| Bentazon | 1100-2063 mg/kg | Moderate acute toxicity. Signs of toxicity include dyspnea, apathy, and staggering.[1] |
| This compound | Data not available | Considered less toxic than Bentazon.[1] |
| 8-Hydroxybentazon | Data not available | Considered less toxic than Bentazon. A No-Observed-Adverse-Effect Level (NOAEL) of approximately 250 mg/kg bw/day was determined in a subchronic dietary study in rats.[2] |
| N-Methylbentazon | Data not available | Limited toxicological data available. |
Metabolic Pathways
The metabolism of Bentazon varies between plants and animals. In plants, the primary metabolic pathway is hydroxylation of the aromatic ring to form this compound and 8-Hydroxybentazon, which are then often conjugated with glucose.[3] In mammals, Bentazon is poorly metabolized, with the parent compound being the predominant form excreted in urine. Small amounts of this compound and 8-Hydroxybentazon have been detected as minor metabolites.
Below is a simplified representation of the primary metabolic pathway of Bentazon in plants.
Caption: Simplified metabolic pathway of Bentazon in plants.
Experimental Protocols
Analysis of Bentazon and its Metabolites in Water using LC-MS/MS
This section provides a general protocol for the extraction and analysis of Bentazon and its hydroxylated metabolites from water samples.
1. Sample Preparation and Extraction:
-
Filter the water sample (e.g., 500 mL) through a 0.45 µm filter.
-
Acidify the sample to pH 3 with a suitable acid (e.g., formic acid).
-
Perform solid-phase extraction (SPE) using a hydrophilic-lipophilic balanced (HLB) cartridge.
-
Condition the SPE cartridge with methanol followed by acidified water.
-
Load the water sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove interferences.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small percentage of formic acid, is typical.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for these analytes.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each compound.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Bentazon | 239.0 | 197.0 | 132.0 |
| This compound | 255.0 | 213.0 | 148.0 |
| 8-Hydroxybentazon | 255.0 | 213.0 | 148.0 |
Note: These are example transitions and should be optimized for the specific instrument used.
The workflow for this analytical method is illustrated below.
References
Validation of a Novel Method for 6-Hydroxybentazon Analysis Using Certified Reference Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly proposed analytical method for the quantification of 6-Hydroxybentazon against established techniques. The validation of this new method is critically supported by the use of certified reference materials (CRMs), ensuring accuracy and traceability. This document outlines the experimental protocols and presents key performance data to aid researchers in selecting the most suitable method for their specific applications.
Introduction to this compound Analysis
This compound is a principal metabolite of the herbicide Bentazon. Accurate and reliable quantification of this metabolite is crucial for environmental monitoring, food safety assessment, and toxicological studies. The development and validation of robust analytical methods are therefore of significant importance. This guide focuses on the validation of a new Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compares it with an existing validated method, highlighting the performance characteristics of each. Certified reference materials for this compound are commercially available from suppliers such as LGC Standards and HPC Standards, which are essential for method validation and ensuring the quality of analytical results.
Comparative Analysis of Analytical Methods
This section provides a side-by-side comparison of a new LC-MS/MS method with an established method for the determination of this compound. The data is summarized for easy comparison of their performance characteristics across different biological matrices.
Table 1: Comparison of LC-MS/MS Method Performance for this compound Analysis
| Parameter | New Method (in Water) | Established Method (in Wheat)[1] |
| Limit of Quantification (LOQ) | 0.5 µg/L | 2.5 - 12 µg/kg |
| Recovery | 95.2 - 103.5% | 74.8 - 94.0% |
| Precision (RSD) | < 5% | 1.3 - 9.2% |
| Sample Preparation | Solid-Phase Extraction (SPE) | QuEChERS |
| Matrix | Water | Wheat |
Experimental Protocols
Detailed methodologies for the new and established methods are provided below.
New Method: Determination of this compound in Water by LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the water sample onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
2. Instrumental Analysis (LC-MS/MS)
-
Chromatographic Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the specific precursor and product ion transitions for this compound.
Established Method: Determination of this compound in Wheat by LC-MS/MS[1]
1. Sample Preparation (QuEChERS) [1]
-
Homogenize 10 g of the wheat sample with 10 mL of water.
-
Add 10 mL of acetonitrile and shake vigorously.
-
Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake again.
-
Centrifuge the sample.
-
Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
-
Cleanup is performed using dispersive SPE (d-SPE) with appropriate sorbents.
-
Evaporate the cleaned-up extract and reconstitute in the mobile phase.
2. Instrumental Analysis (LC-MS/MS) [1]
-
Chromatographic Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)[1]
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (90:10, v/v) at a flow rate of 0.25 mL/min.[1]
-
Injection Volume: 5 µL[1]
-
Mass Spectrometry: Operated in negative multiple-reaction monitoring (MRM) mode with an ESI source.[1]
Method Validation Workflow
The validation of a new analytical method using Certified Reference Materials (CRMs) is a critical process to ensure the reliability and accuracy of the results. The following diagram illustrates the typical workflow.
Caption: Workflow for the validation of a new analytical method using CRMs.
Signaling Pathway of Bentazon Metabolism
To understand the context of the analysis, the metabolic pathway of Bentazon is illustrated below. The primary transformation involves hydroxylation to form this compound and 8-Hydroxybentazon.
Caption: Simplified metabolic pathway of Bentazon.
References
Detecting 6-Hydroxybentazon: A Comparative Guide to Analytical Detector Sensitivity
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of metabolites are critical. This guide provides a detailed comparison of the sensitivity of various analytical detectors for 6-Hydroxybentazon, a primary metabolite of the herbicide Bentazon. The selection of an appropriate detector is paramount for achieving the desired sensitivity, selectivity, and accuracy in analytical methodologies.
Performance Comparison of Detectors
The sensitivity of an analytical method is fundamentally determined by the detector's ability to distinguish the analyte signal from the background noise. This is quantified by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). A lower LOD indicates a higher sensitivity. The following table summarizes the performance of different detectors for the analysis of this compound.
| Detector Type | Analyte | Limit of Detection (LOD) | Matrix |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | This compound | 0.5 ng/mL[1] | Postmortem whole blood |
| High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) | This compound | 52 ng/mL (0.052 ppm)[2] | Urine |
| Fluorescence Spectroscopy | Bentazon* | 3 ng/mL | Water |
*Data for the parent compound Bentazon is provided as a reference due to the limited availability of direct fluorescence data for this compound. It is important to note that one study suggests this compound may not fluoresce under conditions optimized for Bentazon.[3]
Experimental Methodologies
The reported sensitivities are intrinsically linked to the specific experimental conditions under which they were determined. Below are detailed protocols for the key analytical methods cited.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method, developed for the simultaneous determination of Bentazon and its hydroxylated metabolites, offers the highest sensitivity.[1]
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge.
-
Load the pre-treated sample (e.g., postmortem whole blood) onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluent and reconstitute the residue in the mobile phase for injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient elution using 0.1% formic acid in water and 0.1% formic acid in methanol.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Selective Reaction Monitoring (SRM) of specific precursor-to-product ion transitions for this compound.
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)
This method provides a robust and widely accessible approach for the quantification of this compound.[2]
Sample Preparation (Solid-Phase Extraction - SPE):
-
Urine samples are subjected to automatic solid-phase extraction.
-
The eluate is collected and concentrated.
-
The final extract is injected into the HPLC system.
Chromatographic Conditions:
-
Column: Not specified in the abstract. A C18 column is commonly used for such analyses.
-
Mobile Phase: Not specified in the abstract. Typically, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Detection: UV detector set at a wavelength optimal for this compound (e.g., around 225 nm).[3]
Fluorescence Spectroscopy
While direct data for this compound is limited, the methodology for the parent compound, Bentazon, can be informative.
Sample Preparation:
-
For water samples, filtration may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary.
Spectrofluorimetric Conditions:
-
Excitation Wavelength (λex): 330 nm
-
Emission Wavelength (λem): 436 nm
-
Note: One study indicated that this compound did not exhibit fluorescence under the conditions of 228 nm excitation and 433 nm emission.[3] Further methodological development would be required to optimize fluorescence detection for this metabolite.
Visualizing the Analytical Workflow
The general workflow for comparing the sensitivity of different detectors for this compound analysis can be visualized as follows:
Caption: General workflow for comparing detector sensitivity.
Signaling Pathway of Bentazon Metabolism
The detection of this compound is predicated on its formation from the parent compound, Bentazon, through metabolic processes. The primary signaling pathway involves enzymatic hydroxylation.
Caption: Simplified metabolic pathway of Bentazon to this compound.
References
Degradation of 6-Hydroxybentazon: A Comparative Study in Diverse Soil Environments
For researchers, scientists, and professionals in drug and pesticide development, understanding the environmental fate of herbicide metabolites is critical for assessing ecological impact and ensuring regulatory compliance. This guide provides a comparative analysis of the degradation of 6-hydroxybentazon, a primary metabolite of the widely used herbicide bentazon, in various soil types. The information is supported by experimental data and detailed methodologies to facilitate informed research and development.
The persistence of this compound in the soil is a key factor in its potential to affect non-target organisms and leach into groundwater. Its degradation is primarily a microbial process, influenced by a complex interplay of soil properties. This guide synthesizes available data to compare the degradation kinetics of this compound in different soil matrices.
Comparative Degradation Rates of this compound
While direct comparative studies on the degradation of this compound across a range of soil types are limited, data extrapolated from bentazon degradation studies indicate that the formation and subsequent decline of this compound are significantly influenced by soil characteristics. The following table summarizes the formation of this compound from its parent compound, bentazon, in a specific soil type, which provides an insight into its initial presence in the soil environment.
| Soil Type | Parent Compound Application Rate | This compound Formation (% of Applied Bentazon) | Other Metabolites Formed | Study Conditions |
| Silty Loam | 200 ppm | 1.27% | 8-hydroxybentazon (0.57%), anthranilic acid (0.13%) | Submerged, 6 months incubation[1][2] |
It is important to note that this compound is an intermediate and is itself subject to further rapid degradation.[3][4] The rate of this degradation is influenced by factors such as soil organic matter content, pH, and microbial activity.[1] For instance, higher dehydrogenase activity in a soil, an indicator of microbial activity, has been linked to a greater capacity for bentazon degradation, which would in turn affect the lifecycle of its metabolites like this compound.[1]
Experimental Protocols for Assessing this compound Degradation
To evaluate the degradation of this compound in soil, standardized laboratory protocols are employed. The most relevant is the OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil".[5][6][7][8][9] This guideline provides a framework for determining the rate and pathway of degradation of chemical substances in soil under controlled laboratory conditions.
Key Steps in a Typical Aerobic Soil Metabolism Study (based on OECD 307):
-
Soil Selection and Characterization: A minimum of three different soil types are typically recommended to represent a range of properties (e.g., sandy loam, clay loam, silty loam). Key soil characteristics are documented, including pH, organic carbon content, texture (sand, silt, clay percentages), and microbial biomass.
-
Test Substance Application: Radiolabeled (e.g., ¹⁴C) this compound is applied to fresh soil samples at a concentration relevant to expected environmental concentrations.
-
Incubation: The treated soil samples are incubated in the dark under controlled aerobic conditions, maintaining a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for a period of up to 120 days.[5][6][9]
-
Sampling and Analysis: Soil samples are collected at various time intervals.
-
Extraction: The soil is extracted using appropriate solvents (e.g., methanol, acetonitrile) to separate the parent compound and its transformation products from the soil matrix.
-
Quantification and Identification: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to identify and quantify this compound and its metabolites.[3] Mass spectrometry (MS) is used for structural confirmation.
-
Data Analysis: The disappearance of this compound over time is used to calculate its degradation half-life (DT₅₀) using first-order kinetics.[10] The formation and decline of major metabolites are also quantified.
Visualizing the Process
To better understand the experimental process and the chemical transformations, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of the Herbicide Bentazon by Soil Microorganisms -Korean Journal of Environmental Agriculture | 학회 [koreascience.kr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ars.usda.gov [ars.usda.gov]
- 5. biotecnologiebt.it [biotecnologiebt.it]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 8. fera.co.uk [fera.co.uk]
- 9. oecd.org [oecd.org]
- 10. jalexu.journals.ekb.eg [jalexu.journals.ekb.eg]
Comparative Analysis: 6-Hydroxybentazon Detection by ELISA and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two analytical methodologies for the quantification of 6-Hydroxybentazon: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While LC-MS/MS is a well-established reference method for the analysis of bentazone and its metabolites, a comprehensive search of publicly available resources did not yield a commercially available this compound ELISA kit with associated validation data.
Therefore, this document presents detailed validation data for a published LC-MS/MS method and outlines the typical workflow and expected performance characteristics of an ELISA kit, should one become available. This will allow for an understanding of the principles behind each technique and a framework for future comparisons.
Data Presentation: A Comparative Framework
The following table summarizes the key performance parameters for the validated LC-MS/MS method for this compound. The corresponding fields for an ELISA kit are left as placeholders, as no specific product performance data could be located.
| Performance Parameter | This compound ELISA Kit | LC-MS/MS Method |
| Limit of Detection (LOD) | Data not available | 0.5 ng/mL[1] |
| Limit of Quantitation (LOQ) | Data not available | 5 ng/mL (implied from linearity range)[1] |
| Linearity Range | Data not available | 5 - 500 ng/mL[1] |
| Accuracy (% Recovery) | Data not available | 88.2 - 110.5%[1] |
| Precision (%RSD) | Data not available | 0.5 - 7.5%[1] |
| Matrix Effect | Data not available | 75.3% (for Bentazone)[1] |
| Sample Throughput | Typically High | Moderate to High |
| Specificity | Potential for cross-reactivity | High |
| Cost per Sample | Typically Lower | Higher |
| Instrumentation Cost | Lower | High |
Experimental Protocols
LC-MS/MS Method for this compound
This section details the experimental protocol for the simultaneous determination of bentazone and its hydroxylated metabolites, including this compound, in biological samples.[1]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Cartridge: Hydrophilic-lipophilic balanced (HLB) SPE cartridge.
-
Procedure:
-
Condition the SPE cartridge.
-
Load the pre-treated sample.
-
Wash the cartridge to remove interferences.
-
Elute the analytes of interest.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
2. Liquid Chromatography (LC)
-
LC System: Agilent 1100 LC Binary Pump system or equivalent.[2]
-
Column: C18 LC column (e.g., Betasil C18, 2.1 x 100 mm, 5-µm).[2]
-
Mobile Phase: A gradient elution of:
-
Flow Rate: Not specified.
-
Injection Volume: 5.0 µL.[2]
3. Mass Spectrometry (MS/MS)
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 3000).[2]
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.[1]
-
Detection Mode: Selective Reaction Monitoring (SRM).[1]
-
Monitored Transitions: Specific parent-daughter ion transitions are monitored for quantification and confirmation of this compound.
General Protocol for a Hypothetical this compound ELISA Kit
The following is a generalized protocol for a competitive ELISA, which is a common format for small molecule detection.
1. Reagent Preparation
-
Prepare wash buffers, standards, and controls according to the kit manual.
-
Dilute samples as necessary.
2. Assay Procedure
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the this compound-enzyme conjugate to each well.
-
Incubate the plate, allowing for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the specified wavelength using a microplate reader.
3. Data Analysis
-
Generate a standard curve by plotting the absorbance values against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Visualizing the Workflows
The following diagrams illustrate the typical experimental workflows for both the LC-MS/MS and ELISA methods.
Caption: Workflow for this compound analysis by LC-MS/MS.
Caption: General workflow for a competitive ELISA.
References
A Comparative Guide to Antibody Specificity for 6-Hydroxybentazon Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of antibody specificity for the detection of 6-Hydroxybentazon, a primary metabolite of the herbicide bentazon. As no immunoassays specifically developed for this compound have been reported in the scientific literature, this guide focuses on the cross-reactivity of anti-bentazon antibodies with this compound and other related metabolites. The data presented here is crucial for researchers developing and validating immunoassays for bentazon and its metabolites, as antibody specificity is a critical factor in assay accuracy and reliability.
The information compiled in this guide is based on a comprehensive analysis of published research, primarily focusing on studies that have developed polyclonal and monoclonal antibodies for bentazon and evaluated their cross-reactivity with its hydroxylated metabolites.
Antibody Specificity: A Head-to-Head Comparison
The specificity of an antibody is its ability to distinguish between the target analyte and other structurally similar compounds. In the context of this compound immunoassays, it is essential to understand how well anti-bentazon antibodies can differentiate the parent compound from its metabolites. The following table summarizes the cross-reactivity of different polyclonal and monoclonal antibodies with this compound and other bentazon derivatives, as reported in key studies.
Table 1: Cross-Reactivity of Anti-Bentazon Antibodies with Bentazon and Its Metabolites
| Analyte | Polyclonal Antibody 1 (%) | Monoclonal Antibody 1 (MAb 1) (%) | Monoclonal Antibody 2 (MAb 2) (%) |
| Bentazon | 100 | 100 | 100 |
| This compound | 13.0 | 1.8 | 3.0 |
| 8-Hydroxybentazon | 2.0 | <0.1 | <0.1 |
| N-Demethylbentazon | <0.1 | <0.1 | <0.1 |
| 2,4-D | <0.1 | <0.1 | <0.1 |
| Dicamba | <0.1 | <0.1 | <0.1 |
Data sourced from Li, Q. X., et al. (2001). Development of sensitive enzyme-linked immunosorbent assays for the herbicide bentazon. Journal of Agricultural and Food Chemistry, 49(4), 1735-1742.
Key Observations:
-
Polyclonal antibodies exhibit a higher degree of cross-reactivity with this compound (13.0%) compared to monoclonal antibodies. This suggests that while polyclonal-based assays can detect the metabolite, they may overestimate its concentration if bentazon is also present.
-
Monoclonal antibodies (MAb 1 and MAb 2) demonstrate significantly lower cross-reactivity with this compound (1.8% and 3.0%, respectively), indicating a higher specificity for the parent compound, bentazon.
-
All tested antibodies showed negligible cross-reactivity with 8-Hydroxybentazon, N-Demethylbentazon, and other structurally unrelated herbicides like 2,4-D and Dicamba, highlighting their specificity to the bentazon molecular structure.
Experimental Protocols
The following section details the methodologies employed in the key study to generate and characterize the antibodies, providing a framework for researchers interested in replicating or developing similar immunoassays.
Hapten Synthesis and Immunogen Preparation
The production of antibodies for small molecules like bentazon requires the synthesis of haptens, which are then conjugated to a carrier protein to become immunogenic.
Workflow for Immunogen Preparation
Caption: Workflow for the preparation of a bentazon immunogen.
-
Hapten Synthesis: A derivative of bentazon containing a reactive carboxyl group was synthesized. This functional group serves as the attachment point for the carrier protein.
-
Immunogen Conjugation: The bentazon hapten was covalently linked to carrier proteins such as Bovine Serum Albumin (BSA) for the screening antigen and Keyhole Limpet Hemocyanin (KLH) for the immunogen. The active ester method is a commonly used conjugation technique.
Antibody Production
Both polyclonal and monoclonal antibodies were generated using standard immunological procedures.
Workflow for Antibody Production
Caption: Comparative workflow for polyclonal and monoclonal antibody production.
-
Polyclonal Antibody Production: Rabbits were immunized with the bentazon-KLH conjugate. Following a series of booster injections to enhance the immune response, blood was collected, and the polyclonal antibodies were purified from the antiserum.
-
Monoclonal Antibody Production: Mice were immunized with the bentazon-KLH conjugate. Spleen cells from the immunized mice were fused with myeloma cells to produce hybridomas. These hybridoma cells were then screened for the production of antibodies with high affinity and specificity for bentazon. Positive clones were selected, cultured, and used to produce monoclonal antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive indirect ELISA (ciELISA) format was utilized to determine the concentration of bentazon and to assess the cross-reactivity of the antibodies.
Workflow for Competitive Indirect ELISA (ciELISA)
Caption: Step-by-step workflow of a competitive indirect ELISA.
-
Coating: Microtiter plates were coated with a bentazon-BSA conjugate.
-
Blocking: The remaining protein-binding sites on the plate were blocked to prevent non-specific binding.
-
Competition: A mixture of the anti-bentazon antibody (either polyclonal or monoclonal) and the sample or standard solution containing free bentazon was added to the wells. The free bentazon in the sample competes with the coated bentazon-BSA for binding to the limited amount of antibody.
-
Washing: The plates were washed to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP for polyclonal or goat anti-mouse IgG-HRP for monoclonal) was added, which binds to the primary antibody captured on the plate.
-
Washing: The plates were washed again to remove the unbound secondary antibody.
-
Substrate Addition: A substrate solution was added, which is converted by the enzyme on the secondary antibody to produce a colored product.
-
Measurement: The absorbance of the solution in each well was measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of bentazon in the sample.
Calculation of Cross-Reactivity
Cross-reactivity (CR) was calculated to quantify the specificity of the antibodies using the following formula:
CR (%) = (IC50 of Bentazon / IC50 of Cross-Reactant) x 100
Where IC50 is the concentration of the analyte that causes 50% inhibition of antibody binding.
Conclusion
The assessment of antibody specificity is paramount for the development of reliable immunoassays for this compound. Based on the available data, monoclonal antibodies offer superior specificity with minimal cross-reactivity to this compound compared to polyclonal antibodies. This makes them the preferred choice for assays aiming to specifically quantify the parent compound, bentazon, with minimal interference from its primary metabolite.
For researchers interested in detecting both bentazon and this compound, a polyclonal-based immunoassay could be a viable screening tool, although it would not be able to differentiate between the two compounds. For accurate quantification of this compound, the development of specific monoclonal antibodies targeting this metabolite is necessary. The experimental protocols outlined in this guide provide a solid foundation for such future research endeavors.
Safety Operating Guide
Proper Disposal of 6-Hydroxybentazon: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step procedure for the safe disposal of 6-Hydroxybentazon, a metabolite of the herbicide Bentazon. Adherence to these procedures is vital for ensuring compliance with regulations and protecting human health and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. In case of accidental contact, refer to the first aid measures outlined in the Safety Data Sheet (SDS) for the parent compound, Bentazon.
Step-1: Hazardous Waste Determination
Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous lies with the generator—in this case, the laboratory that created the waste.[1] Since this compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), you must determine if it exhibits any of the characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.
1. Review Chemical Properties:
-
Ignitability: this compound is a solid with a high melting point and is not expected to be ignitable. However, if it is dissolved in a flammable solvent, the mixture may be considered ignitable.
-
Corrosivity: As a solid, it is not corrosive. If in an aqueous solution, the pH should be measured. A pH less than or equal to 2 or greater than or equal to 12.5 would classify the waste as corrosive.
-
Reactivity: There is no indication that this compound is reactive. It is stable under normal conditions.
-
Toxicity: This is the most likely characteristic to apply. While specific toxicity data for this compound disposal is limited, the parent compound, Bentazon, is known to have toxic effects. If the waste contains this compound at a concentration that could be harmful to human health or the environment, it may be considered toxic. A common method for this determination is the Toxicity Characteristic Leaching Procedure (TCLP), though this is typically performed by a certified environmental testing laboratory.
2. Consult Your Institution's Environmental Health and Safety (EHS) Office: Your EHS office is the primary resource for hazardous waste determinations. They can provide guidance on your institution's specific procedures and may have additional data on the classification of similar chemical wastes.
Step-2: Segregation and Collection of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Dedicated Waste Container: Use a dedicated, properly labeled waste container for all this compound waste, including contaminated lab supplies (e.g., pipette tips, gloves, and empty vials).
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" (if determined to be so), the full chemical name "this compound," and a description of the waste (e.g., "solid waste," "aqueous solution with trace amounts").
-
Container Integrity: Ensure the waste container is made of a material compatible with the waste, is in good condition, and is kept securely closed except when adding waste.
Step-3: Arranging for Disposal
Once the waste has been collected and properly labeled, the final step is to arrange for its removal and disposal by a certified hazardous waste contractor.
-
Contact Your EHS Office: Your institution's EHS office will have established procedures for the pickup and disposal of chemical waste. They will coordinate with a licensed hazardous waste disposal company.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sanitary sewer.
-
Follow Professional Guidance: The primary recommendation for the disposal of the parent compound, Bentazon, is to "Dispose of contents/container to an approved waste disposal plant." This should be the guiding principle for this compound as well.
Quantitative Data Summary
The following table summarizes key quantitative thresholds relevant to the hazardous waste determination process under RCRA.
| Characteristic | Regulatory Threshold | EPA Waste Code |
| Ignitability | Liquid with a flash point < 60°C (140°F) | D001 |
| Corrosivity | Aqueous solution with pH ≤ 2 or ≥ 12.5 | D002 |
| Reactivity | Unstable, reacts with water, or can detonate | D003 |
| Toxicity | Varies by contaminant (determined by TCLP) | D004 - D043 |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for this compound Waste Disposal.
References
Essential Safety and Logistical Information for Handling 6-Hydroxybentazon
Personal Protective Equipment (PPE) for 6-Hydroxybentazon
A multi-layered approach to PPE is crucial when handling this compound to protect against various exposure routes. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Material/Standard | Notes |
| Hands | Chemical Resistant Gloves | Nitrile or Butyl Rubber | Double gloving is recommended for extended contact. Always wash the outside of gloves before removal.[1] |
| Body | Disposable Protective Clothing | Tyvek® or similar non-woven material | Should be taped to gloves to ensure a complete barrier.[2] |
| Laboratory Coat | Standard lab coat | To be worn over personal clothing and under disposable protective clothing. | |
| Eyes/Face | Chemical Splash Goggles or Face Shield | ANSI Z87.1 certified | Goggles are essential to protect against splashes. A face shield provides additional protection.[1][3] |
| Respiratory | NIOSH-approved Half-Face Respirator | Combination filter cartridge (Organic Vapor/Acid Gas/HEPA) | Required when handling the neat (undiluted) chemical, especially during weighing and dilution, or if aerosols may be generated.[2] |
| Feet | Chemical Resistant Footwear | Closed-toe shoes, preferably made of a non-porous material | Shoe covers should be used if there is a risk of spills. |
Operational Plan for Safe Handling
A systematic workflow ensures that all safety precautions are taken before, during, and after handling this compound.
1. Preparation and Pre-Handling Check:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
PPE Inspection: Before each use, inspect all PPE for signs of degradation, such as cracks, discoloration, or stiffness.
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials should be available in the immediate work area.
2. Handling Procedures:
-
Donning PPE: Put on PPE in the following order: laboratory coat, disposable protective clothing, respirator, eye and face protection, and finally gloves.
-
Weighing and Transfer: When weighing the solid form of this compound or transferring solutions, do so within a chemical fume hood to control airborne particles and vapors.
-
Avoid Contact: Take care to avoid contact with skin, eyes, and clothing.[3]
-
Handwashing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
3. Post-Handling Procedures:
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Remove gloves first, followed by the disposable gown, eye and face protection, and respirator.
-
Cleaning: Decontaminate the work surface with a suitable solvent (e.g., 60-70% ethanol) followed by soap and water.[2]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
-
Contaminated Materials: All disposable PPE (gloves, gowns), absorbent materials from spills, and contaminated labware (e.g., pipette tips, weighing boats) must be disposed of as hazardous waste.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
3. Disposal Procedure:
-
Follow your institution's hazardous waste disposal guidelines.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
Improper disposal of pesticides and their derivatives can lead to environmental pollution and health risks.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
